Bisthiosemi
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
39603-48-0 |
|---|---|
Molecular Formula |
C3H10N6S2 |
Molecular Weight |
194.3 g/mol |
IUPAC Name |
[(2-carbamothioylhydrazinyl)methylamino]thiourea |
InChI |
InChI=1S/C3H10N6S2/c4-2(10)8-6-1-7-9-3(5)11/h6-7H,1H2,(H3,4,8,10)(H3,5,9,11) |
InChI Key |
JKSKMVKDSOOOFA-UHFFFAOYSA-N |
SMILES |
C(NNC(=S)N)NNC(=S)N |
Canonical SMILES |
C(NNC(=S)N)NNC(=S)N |
Other CAS No. |
39603-48-0 |
Pictograms |
Acute Toxic |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Bis Thiosemicarbazone Ligands
Classical Condensation Routes
The foundational method for synthesizing bis(thiosemicarbazone)s involves the direct condensation of a suitable dicarbonyl precursor with a thiosemicarbazide (B42300).
Synthesis from Aldehyde and Ketone Precursors
The table below illustrates the synthesis of various bis(thiosemicarbazone)s from different aldehyde and ketone precursors.
| Dicarbonyl Precursor | Thiosemicarbazide | Resulting Bis(thiosemicarbazone) | Reference |
| 2,6-Diacetylpyridine (B75352) | Thiosemicarbazide | 2,6-diacetylpyridine bis(thiosemicarbazone) | scirp.org |
| Azulene-1,3-dicarboxaldehyde | Thiosemicarbazide | Azulene-1,3-bis(thiosemicarbazone) | mdpi.comnih.gov |
| (E)-1,4-bis(aryloxy)-2-butenes | Thiosemicarbazide | (E)-1,4-bis(4-(2-(benzylidene)hydrazine-1-carbothioamido)phenoxy)but-2-ene derivatives | arkat-usa.org |
| 1,1'-(4,10-Dimethyl-1,4,7,10-tetraazacyclododecane-1,7-diyl)bis(propan-2-one) | 4-Methyl-3-thiosemicarbazide | Cyclen-based bis(thiosemicarbazone) | mdpi.com |
Influence of Reaction Catalysis (e.g., Acidic Conditions)
The condensation reaction is often facilitated by the presence of an acid catalyst. ucl.ac.uk Glacial acetic acid is a commonly used catalyst, added in small amounts to the reaction mixture in refluxing ethanol (B145695). mdpi.commdpi.comnih.gov The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and thereby promoting the nucleophilic attack by the amino group of the thiosemicarbazide. In some cases, the absence of an acid catalyst can lead to the formation of a mixture of mono- and di-substituted products. mdpi.com Other acids, such as concentrated hydrochloric acid or sulfuric acid, have also been employed. scirp.orgderpharmachemica.com More recently, milder and more efficient catalysts like sulphamic acid have been introduced, allowing the reaction to proceed at room temperature with excellent yields and shorter reaction times. derpharmachemica.com
The following table summarizes the effect of different catalysts on the synthesis of bis(thiosemicarbazones).
| Catalyst | Reaction Conditions | Outcome | Reference |
| Acetic Acid | Refluxing ethanol | Efficient formation of bis(thiosemicarbazone) | mdpi.commdpi.comnih.gov |
| No Catalyst | - | Mixture of mono- and di-substituted products | mdpi.com |
| Sulphamic Acid | Room temperature, ethanol | Excellent yields, shorter reaction times | derpharmachemica.com |
| Concentrated HCl | Hot ethanolic solution | Synthesis of 2,6-diacetylpyridine bis(thiosemicarbazone) | scirp.org |
Challenges in Direct Synthesis and Alternative Pathways (e.g., via 1,4-Diazepine Intermediates)
Despite its apparent simplicity, the direct synthesis of bis(thiosemicarbazone)s can present challenges. One significant issue is the potential formation of a mixture of the desired 1:2 (dicarbonyl:thiosemicarbazide) product and the 1:1 mon-substituted intermediate. researchgate.net The separation of these mixtures can be difficult due to their often low solubility. researchgate.net This is particularly problematic when synthesizing dissymmetric bis(thiosemicarbazone)s, where two different thiosemicarbazides are intended to react with the two carbonyl groups.
To overcome these challenges, alternative synthetic strategies have been developed. One such approach involves the use of protecting groups. For instance, one carbonyl group of a diketone can be selectively protected, allowing the first thiosemicarbazide to react with the unprotected carbonyl. Subsequent deprotection and reaction with a second, different thiosemicarbazide yields a dissymmetric bis(thiosemicarbazone). ucl.ac.uk
Another innovative, though less direct, pathway to related heterocyclic structures involves the use of 1,4-diazepine intermediates. For example, benzo[b]pyrano[2,3-e] Current time information in Bangalore, IN.rsc.orgdiazepine derivatives can be synthesized and subsequently reacted with thiosemicarbazide to form more complex heterocyclic systems. mdpi.com While not a direct synthesis of open-chain bis(thiosemicarbazone)s, this highlights the utility of related intermediates in constructing diverse molecular architectures.
Synthesis of Substituted Bis(thiosemicarbazone) Derivatives
The versatility of bis(thiosemicarbazone)s is greatly enhanced by the ability to introduce a wide variety of substituents at different positions on the ligand framework.
Strategies for Incorporating Various Bridgehead and Terminal Substituents
The properties of bis(thiosemicarbazone)s can be finely tuned by introducing substituents on the dicarbonyl backbone (the "bridgehead") and on the terminal nitrogen atom of the thiosemicarbazide moiety. The synthesis of symmetrically substituted derivatives is relatively straightforward, typically involving the reaction of a substituted dicarbonyl with two equivalents of a substituted thiosemicarbazide. ucl.ac.uk
The synthesis of dissymmetrically substituted bis(thiosemicarbazone)s, where the two thiosemicarbazone arms have different substituents, is more complex. ucl.ac.uk A common strategy involves a stepwise condensation. This can be achieved by protecting one carbonyl group of the dicarbonyl precursor, reacting the unprotected group with the first thiosemicarbazide, deprotecting the second carbonyl, and finally reacting it with a different thiosemicarbazide. ucl.ac.ukrsc.org Another method involves the controlled, stepwise addition of two different thiosemicarbazides to an unprotected diketone, although this can sometimes lead to mixtures of symmetric and dissymmetric products. ucl.ac.uk
The following table provides examples of substituted bis(thiosemicarbazone)s and the strategies used for their synthesis.
| Type of Substitution | Synthetic Strategy | Example Compound | Reference |
| Symmetrical | Direct condensation of substituted precursors | Copper complexes of symmetrically substituted bis(thiosemicarbazones) | ucl.ac.uk |
| Dissymmetrical | Stepwise condensation with protecting groups | Dissymmetrically substituted bis(thiosemicarbazone) ligands for PET imaging | ucl.ac.ukrsc.org |
| Terminal N-Substitution | Use of N4-substituted thiosemicarbazides | N-Phenyl-2-[4-[(4-fluorophenyl)thio]benzylidene]hydrazine-1-carbothioamide derivatives | mdpi.com |
Incorporation of Heterocyclic Linker Moieties (e.g., Pyridine (B92270), Isatin-Triazole Hybrids)
Incorporating heterocyclic rings into the bis(thiosemicarbazone) structure can significantly impact its coordination properties and biological activity. A pyridine ring is a common heterocyclic linker, as seen in ligands derived from 2,6-diacetylpyridine, which can act as pentadentate ligands. scirp.orgmdpi.com
More complex hybrid molecules have also been synthesized. For instance, isatin-triazole hybrids can be prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". rsc.orgresearchgate.netrsc.org These hybrid intermediates, containing both isatin (B1672199) and triazole moieties, can then be reacted with N4-substituted thiosemicarbazides to form novel mono- and bis-thiosemicarbazones. rsc.orgresearchgate.netresearchgate.net The synthesis of the bis-thiosemicarbazone derivatives from these hybrids is typically achieved by reacting the isatin-triazole intermediate with an excess of the appropriate thiosemicarbazide under reflux conditions, often with an acid catalyst. rsc.orgresearchgate.net This modular approach allows for the creation of a diverse library of complex molecules with potentially unique properties.
N4-Substitution and its Synthetic Implications
Substitution at the terminal N4-position of the thiosemicarbazone moiety is a cornerstone of synthetic strategy, allowing for the systematic modification of the ligand's properties. The most common synthetic route involves the acid-catalyzed condensation of a suitable dicarbonyl compound, such as a diketone or dialdehyde, with at least two equivalents of a 4-substituted-thiosemicarbazide. mdpi.com This modular approach enables the introduction of a wide array of functional groups (R) onto the N4 nitrogen.
The general synthesis proceeds as follows: A dicarbonyl precursor is reacted with the chosen N4-substituted thiosemicarbazide, typically in a solvent like ethanol and often with a few drops of a catalytic acid such as glacial acetic acid, under reflux conditions. nih.govstudiamsu.md The choice of the N4-substituent has profound implications for the resulting bis(thiosemicarbazone) ligand and its subsequent metal complexes. These substituents can sterically and electronically influence:
Coordination Chemistry : Bulky N4-substituents can alter the geometry of the resulting metal complex. rsc.org For instance, replacing hydrogen atoms with alkyl groups at the terminal N4 position can interrupt hydrogen bonding networks and favor planar geometries in the corresponding metal complexes. rsc.org
Solubility and Lipophilicity : The nature of the N4-substituent directly impacts the solubility and lipophilicity of both the free ligand and its metal complexes, which is a critical parameter for biological applications.
Biological Activity : Structure-activity relationship studies have repeatedly shown that modifications at the N4-position are crucial for tuning the biological efficacy of these compounds. analis.com.my For example, substitutions with hydrophobic moieties can markedly decrease the antiproliferative activity of certain copper(II) bis(thiosemicarbazone) complexes. studiamsu.md
A more advanced strategy involves the synthesis of dissymmetrically substituted bis(thiosemicarbazones), where the two thiosemicarbazone arms of the ligand bear different N4-substituents. This is often achieved by protecting one of the carbonyl groups of the dicarbonyl starting material, reacting the unprotected carbonyl with the first thiosemicarbazide, followed by deprotection and reaction with a second, different thiosemicarbazide. mdpi.com This method provides access to ligands with highly tailored properties.
Table 1: Examples of N4-Substituted Thiosemicarbazones and Synthetic Details This table is interactive. You can sort and filter the data.
| Compound Name | Starting Carbonyl | N4-Substituted Thiosemicarbazide | Solvent | Yield (%) | Ref |
|---|---|---|---|---|---|
| Pyrrole-bearing TSCs (1a-e) | Ethyl 5-formyl-1H-pyrrole-2-carboxylate | Various 4-substituted thiosemicarbazides | Ethanol | ~66% (for 1a) | nih.govmdpi.com |
| Azulene-1,3-bis(thiosemicarbazone) | Azulene-1,3-dicarboxaldehyde | Thiosemicarbazide | Ethanol | - | mdpi.com |
| H₂L (macrocycle) | 1,1′-(4,10-dimethyl-1,4,7,10-tetraazacyclododecane-1,7-diyl)bis(propan-2-one) | 4-methyl-3-thiosemicarbazide | Ethanol | 29% | mdpi.com |
Electrochemical Synthesis Approaches for Bis(thiosemicarbazones)
Beyond conventional solution-phase synthesis, electrochemical methods offer an alternative route for the preparation of bis(thiosemicarbazone) metal complexes. This technique utilizes an electrochemical cell where the metal centers of the complex are sourced from the oxidation of a sacrificial metal anode.
A notable example is the synthesis of zinc(II) helicates derived from bis(N4-R-thiosemicarbazone)-2,6-formylpyridine ligands (where R = Me, Ph, PhNO₂). ijcce.ac.ir The synthesis is carried out in an electrochemical cell divided by a glass frit. The setup typically consists of:
Anode Compartment : A zinc bar serving as the sacrificial anode, immersed in a solution of tetraethylammonium (B1195904) perchlorate (B79767) in acetonitrile.
Cathode Compartment : A platinum cathode immersed in a solution containing the bis(thiosemicarbazone) ligand in acetonitrile.
During electrolysis, a constant current is applied, causing the zinc anode to oxidize (Zn → Zn²⁺ + 2e⁻). The newly formed Zn²⁺ ions migrate into the cathode compartment, where they react with the dissolved bis(thiosemicarbazone) ligand to form the neutral zinc(II) helicate complex directly. ijcce.ac.ir This method can be advantageous as it avoids the use of metal salt precursors and can offer a high degree of purity in the final product.
Table 2: Electrochemical Synthesis Parameters for Zinc(II) Helicates This table is interactive. You can sort and filter the data.
| Parameter | Value/Description | Ref |
|---|---|---|
| Anode | Zinc bar | ijcce.ac.ir |
| Cathode | Platinum sheet | ijcce.ac.ir |
| Ligand | bis(N4-R-thiosemicarbazone)-2,6-formylpyridine | ijcce.ac.ir |
| Solvent | Acetonitrile | ijcce.ac.ir |
| Electrolyte | Tetraethylammonium perchlorate (Et₄NClO₄) | ijcce.ac.ir |
| Current | 10 mA | ijcce.ac.ir |
Synthesis of Analogous Compounds (e.g., Phosphorus Analogs)
The synthesis of analogous compounds, where key atoms of the bis(thiosemicarbazone) structure are replaced or functionalized with other elements like phosphorus, represents an advanced method to modulate their properties. While direct replacement of the sulfur or nitrogen in the core backbone is synthetically challenging, a more accessible approach is the introduction of phosphorus-containing moieties via N4-substitution. mdpi.com
This strategy involves the synthesis of thiosemicarbazides functionalized at the N4-position with groups such as phosphonates. These precursor thiosemicarbazides can then be condensed with dicarbonyl compounds to yield the final bis(thiosemicarbazone) ligand bearing phosphorus-containing pendant arms. The synthesis of the N4-functionalized thiosemicarbazide itself can be achieved by reacting bifunctional primary amines (containing a protected phosphonate (B1237965) group) with reagents like thiophosgene (B130339) (SCCl₂) or carbon disulfide (CS₂) followed by reaction with hydrazine. mdpi.com After the bis(thiosemicarbazone) is formed, the protecting groups on the phosphonate can be removed. Introducing phosphonate groups can significantly alter the ligand's metal binding affinities, solubility, and potential for surface functionalization, for example, on metal oxide nanoparticles. mdpi.com
Post-Synthetic Functionalization of Bis(thiosemicarbazone)-Containing Materials (e.g., Zeolitic Imidazolate Frameworks)
Post-synthetic modification (PSM) is a powerful technique for functionalizing pre-existing structures like metal-organic frameworks (MOFs) with new chemical groups. This approach has been successfully used to incorporate bis(thiosemicarbazone) functionalities into robust materials like Zeolitic Imidazolate Frameworks (ZIFs). tandfonline.comnih.govbohrium.com
The process typically begins with the synthesis of a ZIF that contains reactive aldehyde groups. For example, a mixed-linker ZIF can be prepared using 2-methylimidazole (B133640) (MIM) and a functionalized linker like imidazole-4-carbaldehyde (AldIM). tandfonline.comnih.gov This creates an "aldehyde-based ZIF" (Ald-ZIF) with aldehyde groups pointing into the pores of the framework.
The crucial PSM step involves the reaction of this Ald-ZIF with bisthiosemicarbazide (Bisthio). tandfonline.comnih.gov The amine groups of the bisthiosemicarbazide react with the aldehyde groups within the ZIF via a condensation reaction, forming stable thiosemicarbazone linkages. This effectively grafts the thiosemicarbazone chelating units onto the solid framework, creating a TSC-ZIF. tandfonline.comnih.gov The success of the modification can be confirmed by the disappearance of the aldehyde proton peak in ¹H NMR spectra and the carbonyl peak in ¹³C NMR spectra of the material. nih.gov
This methodology combines the high surface area and stability of ZIFs with the strong metal-chelating properties of bis(thiosemicarbazones). Such functionalized materials have shown high efficacy, for instance, in the removal of heavy metals like mercury(II) from water, with reported adsorption capacities as high as 1667 mg g⁻¹. tandfonline.comnih.govbohrium.com
Coordination Chemistry of Bis Thiosemicarbazone Metal Complexes
Versatility of Coordination Modes and Donor Atom Systems
Bis(thiosemicarbazones) are capable of adapting their coordination mode to suit the electronic and steric requirements of different metal ions, leading to a rich and varied structural chemistry.
Thiosemicarbazone functional groups are highly versatile N,S donors that can coordinate to metal ions as either neutral ligands or, more commonly, as dianionic chelators after deprotonation of the hydrazinic N-H protons. mdpi.comcusat.ac.in The fundamental coordination typically occurs through the azomethine nitrogen and the thione/thiolate sulfur atoms. mdpi.comnih.govnih.gov This N,S-donor behavior allows them to form stable chelate rings with metal ions. mdpi.comresearchgate.net The coordination can be further influenced by substituents on the ligand backbone, which can alter the physical and biological properties of the resulting metal complexes. mdpi.com
The most common coordination mode for bis(thiosemicarbazones) is as tetradentate N₂S₂ ligands, where both arms of the ligand wrap around a single metal center. mdpi.comresearchgate.netbath.ac.uk This chelation involves the two imine nitrogen atoms and the two sulfur atoms, typically forming a square planar or distorted square pyramidal geometry around the metal ion. mdpi.comresearchgate.netacs.org For instance, a series of copper(II) complexes with bis(thiosemicarbazone) ligands displayed distorted square planar geometry, while the corresponding zinc(II) complexes adopted a distorted square pyramidal geometry. acs.org
Beyond tetradentate coordination, more complex ligands have been designed to achieve higher denticity. By incorporating additional donor groups, such as in a 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) framework bearing two thiosemicarbazone pendant arms, hexadentate chelation can be achieved. mdpi.comnih.gov In such cases, the ligand provides a six-coordinate environment for metal ions like Mn²⁺, Co²⁺, and Zn²⁺, involving the four macrocyclic nitrogen atoms and a single N,S-donor pendant arm. mdpi.com Similarly, other specifically designed acyclic bis(thiosemicarbazone) ligands have been shown to act as hexadentate N₂O₂S₂ chelators. rsc.org
While coordination through the imine nitrogen and sulfur to form five-membered chelate rings is standard, bis(thiosemicarbazones) can exhibit unusual coordination modes under certain conditions. researchgate.net A notable example is the coordination involving the deprotonated hydrazinic nitrogen atom instead of the imine nitrogen. This leads to the formation of an unconventional four-membered chelate ring, a mode that has been observed in complexes with ruthenium(II). researchgate.netias.ac.in The structure of [Ru(PPh₃)₂(bztsc-NO₂)₂] confirmed that the thiosemicarbazone ligands were coordinated in this N,S bidentate fashion, forming these strained four-membered rings. ias.ac.in
Another deviation from typical symmetric coordination has been observed in zinc(II) complexes with sterically demanding ligands. itn.pt In one such case, the aromatic bis(thiosemicarbazone) chelator was found to coordinate asymmetrically through the two sulfur atoms, one inner imine nitrogen, and one outer imine nitrogen atom, a geometry attributed to the minimization of steric constraints. itn.pt
Formation of Metal Complexes with Transition and p-Block Elements
Bis(thiosemicarbazones) form stable complexes with a wide range of metals, including transition elements and p-block elements like gallium. The resulting architectures can vary from simple monomers to complex polynuclear structures.
Bis(thiosemicarbazones) react with gallium salts to form complexes that can undergo further transformation in solution. researchgate.net Studies have shown that an initially formed gallium nitrate (B79036) complex can convert upon standing into a stable, dinuclear, hydroxido-bridged species. researchgate.net In the resulting di-gallium complex, the two gallium(III) centers are bridged by two hydroxide (B78521) ligands, forming a central Ga₂O₂ planar ring. researchgate.netnih.gov Each gallium ion is octahedrally coordinated, bound by the tetradentate N₂O₂ donor set of the ligand and the two oxygen atoms from the bridging hydroxyl groups. nih.gov The geometry achieved by the two gallium ions in the bis(thiosemicarbazone) complex is described as being close to square pyramidal. researchgate.net
| Complex Type | Metal Centers | Bridging Ligand | Coordination Geometry | Key Structural Feature | Reference |
| Hydroxido-Bridged Digallium Complex | 2 x Ga(III) | 2 x OH⁻ | Square Pyramidal / Octahedral | Planar Ga₂O₂ ring | researchgate.netnih.gov |
| Trinuclear Gallium Complex | 3 x Ga(III) | Ligand backbone | 4- and 5-coordinate | N/A | acs.org |
The interaction of bis(thiosemicarbazones) with zinc(II) ions can lead to the formation of intricate supramolecular structures, most notably dinuclear double-stranded helicates. mdpi.com In these complexes, two strands of the dianionic bis(thiosemicarbazone) ligand helically wrap around two zinc(II) ions. mdpi.com The flexibility of the ligand allows for different internal coordination modes, resulting in coordination isomers with distinct helical arrangements. mdpi.com
These arrangements are often described by the coordination number of each zinc center within the dinuclear structure. Examples found in the solid state include [4+4], [5+5], [6+4], and [6+6] dihelicates. mdpi.com For example, in a [5+5] bishelicoidal structure, each ligand strand uses one imine nitrogen and one thioamide sulfur to bind to one zinc atom, while a rotation allows the remaining imine nitrogen and thioamide sulfur to coordinate to the second zinc ion. mdpi.com The specific terminal groups on the thiosemicarbazone ligand and the synthetic procedure employed can influence the final helical architecture. mdpi.com
| Helicate Type | Coordination Isomer | Description | Reference |
| Dihelicate | [4+4] | Two ligand strands wrap around two Zn(II) ions, each with a coordination number of 4. | mdpi.com |
| Dihelicate | [5+5] | Two ligand strands wrap around two Zn(II) ions, each with a coordination number of 5. | mdpi.com |
| Dihelicate | [6+4] | Two ligand strands wrap around two Zn(II) ions with coordination numbers of 6 and 4. | mdpi.com |
| Dihelicate | [6+6] | Two ligand strands wrap around two Zn(II) ions, each with a coordination number of 6. | mdpi.com |
Cobalt, Nickel, Copper, Palladium, and Platinum Complexes
The coordination chemistry of bis(thiosemicarbazone) (BTSC) ligands with various transition metals reveals a diverse array of structural motifs and electronic properties. The nature of the metal ion plays a crucial role in determining the geometry and stability of the resulting complexes.
Cobalt (Co): Cobalt complexes with BTSC ligands have been synthesized and characterized, often resulting in octahedral geometries. For instance, nine cobalt(III) BTSC complexes with the general formula [Co(BTSC)(L)₂]NO₃ were synthesized, where the BTSC ligands were derived from diacetyl, pyruvaldehyde, or glyoxal (B1671930), and L represented axial ligands like ammonia, imidazole, or benzylamine. nih.gov X-ray crystallography of complexes such as [Co(GTS)(Im)₂]⁺ and [Co(ATS)(Im)₂]⁺ confirmed the expected octahedral coordination at the cobalt(III) center. nih.gov These low-spin d⁶ cobalt(III) complexes are kinetically inert, a property that can be exploited for biological applications. nih.gov The synthesis typically involves the aerobic oxidation of cobalt(II) to cobalt(III) in the presence of the BTSC ligand and subsequent addition of axial ligands. nih.gov A hexadentate bis(thiosemicarbazonato) ligand has also been shown to form a stable, six-coordinate [CoIII(H₂L)]⁺ complex with a distorted octahedral environment. rsc.org In some cases, low-spin Co(II) complexes with thiosemicarbazones can adopt square-planar or square-pyramidal geometries. scilit.com
Nickel (Ni): Nickel(II) complexes of bis(thiosemicarbazones) commonly exhibit octahedral or square planar geometries. For example, complexes of benzil (B1666583) bis(thiosemicarbazone) with the general formula [M(L)X₂] have been assigned an octahedral geometry based on spectral studies. nih.gov The ligand in these complexes typically coordinates through the sulfur and azomethine nitrogen atoms. nih.gov In other instances, a doubly deprotonated N₂S₂ tetradentate bis-thiosemicarbazone ligand formed a mononuclear homoleptic complex, [NiL¹], with a seesaw coordination geometry. nih.gov Interestingly, the solvent used during synthesis can influence the final product; using methanol (B129727) instead of ethanol (B145695) led to the formation of a different complex, [Ni(LII)₂], where the ligand was formed in situ. nih.govmdpi.com There is also evidence of Ni(II) bis-complexes with a distorted octahedral structure, and even the formation of Ni(III) mononuclear complexes under certain conditions. bohrium.com
Copper (Cu): Copper(II) complexes of bis(thiosemicarbazones) are extensively studied, often exhibiting square planar or distorted square planar geometries. asianjpr.comrsc.org The Cu(II) ion is typically coordinated by a tetradentate N₂S₂ donor set from the dianionic ligand. rsc.org Alkylation at the backbone carbons of the BTSC ligand can influence the core structural parameters, such as increasing the C-C bond length and allowing for shorter Cu-S bonds. rsc.org While many copper complexes are mononuclear, binuclear, trinuclear, and dimeric complexes have also been prepared, with the final structure influenced by factors like the counteranion and reaction conditions. researchgate.net The flexibility of the ligand and the coordination preferences of copper can lead to various structural arrangements, including cross-linked flat or helical ribbons of complexes stabilized by hydrogen bonding. rsc.org
Palladium (Pd) and Platinum (Pt): Palladium(II) and Platinum(II) complexes with bis(thiosemicarbazones) typically adopt a square planar geometry. nih.govscirp.orgscirp.org The ligands often act as dianionic tetradentate donors. nih.gov For instance, in 2,6-diacetylpyridine (B75352) bis((4)N-tolylthiosemicarbazonato) palladium(II) and platinum(II) complexes, the metal center is coordinated in a square planar fashion through the pyridinic nitrogen, an iminic nitrogen, a sulfur atom, and the hydrazinic nitrogen of the other thiosemicarbazone arm. nih.gov Dinuclear platinum(II) complexes have also been synthesized where the ligands coordinate in a tridentate (NNS) fashion and act as S-bridging ligands, leading to dimeric structures. nih.gov In some palladium(II) bis-complexes, the thiosemicarbazone ligands coordinate as monoanionic bidentate N,S-donors, forming two five-membered chelate rings in a cis-geometry. rsc.org The versatility of BTSC ligands with Pd(II) and Pt(II) allows for the formation of both monomeric and bridged polynuclear complexes. researchgate.net
Table 1: Summary of Common Geometries for M(II/III)-Bis(thiosemicarbazone) Complexes
| Metal Ion | Common Oxidation State(s) | Typical Coordination Geometry | Example Complex Type |
|---|---|---|---|
| Cobalt | Co(II), Co(III) | Octahedral, Square-Pyramidal, Square-Planar | [Co(BTSC)(L)₂]⁺ nih.gov, [CoIII(H₂L)]⁺ rsc.org |
| Nickel | Ni(II), Ni(III) | Octahedral, Square-Planar, Seesaw | [Ni(L)X₂] nih.gov, [NiL¹] nih.gov |
| Copper | Cu(II) | Square-Planar (often distorted) | [Cu(ATSM)] rsc.org |
| Palladium | Pd(II) | Square-Planar | [PdL(1-2)] nih.gov, [Pd(NS-R)₂] rsc.org |
| Platinum | Pt(II) | Square-Planar | [PtL(1-2)] nih.gov, [Pt(μ-H₃L³)]₂ nih.gov |
Homo- and Heteronuclear Metal Complexes
Bis(thiosemicarbazone) ligands are adept at forming not only mononuclear complexes but also more complex homo- and heteronuclear structures. Their flexible backbones and multiple donor sites allow them to bridge two or more metal centers.
Homonuclear Complexes: The ability of BTSC ligands to bridge metal ions can lead to the formation of binuclear or polynuclear homometallic complexes. Dinuclear platinum(II) complexes have been reported where the ligands adopt an asymmetric dideprotonated form and coordinate to the platinum ions in a tridentate (NNS) fashion with S-bridging bonding modes, resulting in stacked dimers. nih.gov Similarly, binuclear, trinuclear, and dimeric copper(II) complexes have been synthesized using symmetrical bis(carbazone) ligands derived from 4,6-diacetylresorcinol. researchgate.net The nuclearity of the final complex can be influenced by the reaction conditions, the counteranion, and the pH. researchgate.net An icosanuclear silver(I) cluster supported by eighteen bis(thiosemicarbazonato) ligands has also been characterized, showcasing the ligand's versatility in forming high-nuclearity clusters through various coordination modes and argentophilic interactions. publish.csiro.au
Heteronuclear Complexes: While the provided sources focus heavily on homonuclear complexes, the principles of BTSC coordination chemistry suggest the potential for forming heteronuclear complexes. The stepwise coordination of different metal ions to the distinct binding sites of a versatile BTSC ligand could, in principle, lead to heterometallic systems. However, specific examples of heteronuclear bis(thiosemicarbazone) complexes were not detailed in the searched literature. The formation of such complexes would depend on carefully controlling the reaction stoichiometry and the relative coordination affinities of the different metal ions for the ligand's donor sites.
Supramolecular Architectures from Bis(thiosemicarbazones)
The inherent flexibility and multidentate nature of bis(thiosemicarbazone) ligands make them excellent building blocks for the self-assembly of complex supramolecular architectures. The combination of these ligands with suitable metal ions can lead to the formation of intricate structures like helicates and mesocates.
Helicates, Meso-Helicates, and Cluster Helicates
Helicates and Meso-Helicates: Helicates are self-assembled structures where one or more ligand strands wrap around multiple metal ions in a helical fashion. mdpi.com Bis(thiosemicarbazone) ligands, particularly pentadentate ones, have proven effective in generating these motifs. mdpi.com For example, three new zinc(II) dihelicates, Zn₂(LMe)₂·2H₂O, Zn₂(LPh)₂·2H₂O, and Zn₂(LPhNO2)₂, were synthesized using an electrochemical method with bis(thiosemicarbazone) ligands derived from 2,6-diformylpyridine. mdpi.comnih.gov The crystal structures of these dihelicates demonstrate their ability to exhibit different types of coordination isomerism. mdpi.com
The choice of metal ion can direct the self-assembly towards either a helicate (a helical structure with a specific chirality) or a mesocate (an achiral, mirror-symmetric analogue). Studies have shown that with a series of bis(thiosemicarbazone) ligands derived from 1,3-diacetylbenzene, Co(II) and Zn(II) ions lead to the formation of mesocates, while the larger Cd(II) ion directs the formation of bishelical structures. researchgate.net This demonstrates a metal-ion-driven selection between the two architectures.
Cluster Helicates: A fascinating extension of helicate chemistry is the formation of cluster helicates, which combine the features of metal clusters with the helical arrangement of metallohelicates. The use of pentadentate or tetradentate thiosemicarbazone ligands with monovalent metal ions has led to stable tetranuclear or hexanuclear cluster helicates. rsc.org A prime example is the first silver double-tetranuclear cluster helicate, [Ag₄L₂]₂, obtained from a bis(thiosemicarbazone) ligand via electrochemical synthesis. rsc.org This particular cluster helicate, comprising two dianionic ligand strands wrapped around a tetranuclear Ag(I) core, can undergo a rare desulfurization process to form a cationic silver dihelicate. rsc.orgrsc.org
Mononuclear versus Binuclear/Polynuclear Complex Formation
The final nuclearity of a metal-bis(thiosemicarbazone) complex—whether it is mononuclear, binuclear, or polynuclear—is governed by a delicate interplay of several factors.
The structure of the ligand itself is paramount. Ligands with sufficient flexibility and appropriately spaced donor sets can readily bridge two metal centers, favoring the formation of binuclear or polynuclear species. researchgate.netresearchgate.net For instance, ligands derived from 2,6-diacetylpyridine can form monomeric complexes where the ligand acts as a tetradentate donor to a single metal. nih.govscirp.org However, under different conditions or with different ligand designs, such as those with S-bridging capabilities, dinuclear complexes can be formed. nih.gov
The nature of the metal ion, including its preferred coordination number and geometry, also plays a crucial role. researchgate.net The reaction conditions, such as the solvent, pH, and the presence of specific counterions, can significantly influence the outcome. researchgate.net For example, the presence of certain anions like chloride or sulfate, which are stronger coordinators than perchlorate (B79767), can affect the mode of bonding and favor the formation of polynuclear structures. researchgate.net In some systems, the synthetic methodology itself can determine the nuclearity; electrochemical procedures have been particularly successful in generating neutral binuclear helicates and mesocates. mdpi.comresearchgate.net
Influence of Metal Ion Properties on Supramolecular Self-Assembly
The properties of the metal ion are a key determinant in the self-assembly of supramolecular architectures from bis(thiosemicarbazone) ligands. The size, charge, and preferred coordination geometry of the metal ion dictate the final structure.
A clear example of this influence is the selective formation of mesocates versus dihelicates. A study using a family of bis(thiosemicarbazone) ligands demonstrated that Co(II) and Zn(II) consistently formed binuclear mesocates. In contrast, the larger cadmium(II) ion, with the same ligands, exclusively formed binuclear dihelicates. researchgate.net This highlights how the ionic radius and the resulting stereoelectronic preferences of the metal ion can be used to control the supramolecular outcome.
The nuclearity and ligand arrangement in pentadentate thiosemicarbazone complexes also depend on the metal's size and the ligand's deprotonation state. mdpi.com Monovalent ions like Ag(I) have been shown to form high-nuclearity cluster helicates, where the flexible coordination geometry of the d¹⁰ metal ion and the potential for argentophilic interactions contribute to the stability of the cluster. publish.csiro.aursc.org Divalent ions like Zn(II), Co(II), and Cd(II), on the other hand, tend to form discrete binuclear helicates or mesocates. researchgate.net The stability of transition metal complexes is also influenced by factors like the crystal field stabilization energy (CFSE), which varies with the metal ion and its d-electron count. mdpi.com
Geometric Configurations of Metal Centers in Bis(thiosemicarbazone) Complexes
Bis(thiosemicarbazone) ligands can stabilize a variety of geometric configurations around the central metal ion, largely dictated by the metal's identity and oxidation state, as well as the specific structure of the ligand.
Common geometries observed include:
Square Planar: This geometry is particularly prevalent for d⁸ metal ions like Pd(II) and Pt(II). nih.govscirp.orgscirp.org In these complexes, the bis(thiosemicarbazone) ligand typically acts as a tetradentate N₂S₂ donor, occupying the four coordination sites in a plane around the metal. nih.gov Copper(II), a d⁹ ion, also frequently adopts a square planar or a slightly distorted square planar geometry. asianjpr.comrsc.orgresearchgate.net Some four-coordinate Co(II) complexes can also be square-planar. scilit.com
Octahedral: This six-coordinate geometry is common for metals like Ni(II), Co(III), and Rh(III)/Ir(III). rsc.orgnih.govscirp.orgresearchgate.net In monomeric complexes, the bis(thiosemicarbazone) ligand provides four (or sometimes five) donor atoms in the equatorial plane, with the remaining axial positions occupied by solvent molecules or other ancillary ligands. nih.govnih.gov For example, [Co(BTSC)(L)₂]⁺ complexes exhibit an octahedral geometry with the BTSC ligand in the equatorial plane and two 'L' ligands in the axial positions. nih.gov
Square Pyramidal: Five-coordinate geometries, such as square pyramidal, are also observed. All zinc complexes in one study showed distortion from a square pyramidal geometry. asianjpr.com Some Co(II) complexes have also been characterized with a square-pyramidal structure. scilit.com
Tetrahedral: While less common for the metals discussed in detail, tetrahedral geometry can be found, for instance, in some Zn(II) complexes. mdpi.com
Trigonal Bipyramidal: This five-coordinate geometry has been identified in a zinc(II) complex where the coordination environment was described as a trigonal bipyramidal distorted square based pyramid. researchgate.net
Distorted Trigonal Prismatic: In a rare case, a hexadentate bis(thiosemicarbazonato) ligand induced a distorted trigonal prismatic coordination environment around a Rhenium(V) ion. rsc.org
Square Planar, Square Pyramidal, Octahedral, Pentagonal Pyramidal, and Distorted Tetrahedral Geometries
The coordination environment around a central metal ion in a bis(thiosemicarbazone) complex is highly dependent on the metal's electronic configuration, size, and the steric and electronic properties of the ligand itself. This leads to a variety of structural geometries. researchgate.net
Square Planar Geometry A square planar geometry is common for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II), as well as for Cu(II) (d⁹). scirp.orgscirp.orgrsc.org In these complexes, the bis(thiosemicarbazone) ligand typically acts as a tetradentate, dianionic ligand, occupying the four coordination sites in a plane around the metal center. rsc.orgrsc.org Studies on 2,6-diacetylpyridine bis(thiosemicarbazone) complexes show that Pd(II) and Pt(II) form four-coordinate square planar structures. scirp.orgscirp.org Similarly, nickel(II) and copper(II) complexes with various bis(thiosemicarbazone) ligands have been reported to adopt this geometry, often with slight distortions. rsc.orgasianjpr.comasianjpr.com The diamagnetic nature of Ni(II), Pd(II), and Pt(II) complexes is consistent with a square planar configuration. rsc.orgrsc.org
Square Pyramidal Geometry Five-coordinate square pyramidal geometries are frequently observed, particularly for zinc(II), copper(II), nickel(II), and iron(IV) complexes. rsc.orgiucr.orgrsc.orgrsc.org This geometry arises when the tetradentate ligand forms the basal plane and a fifth, monodentate ligand occupies the apical position. rsc.orgrsc.org For instance, zinc complexes with cyclohexane-1,2-dione bis(thiosemicarbazone) have been shown to adopt a distorted square pyramidal geometry where a water molecule or a chlorine atom serves as the axial ligand. rsc.orgrsc.org A nickel(II) complex with 2,6-diacetylpyridine bis(S-methylisothiosemicarbazone) also exhibits a square-pyramidal structure. iucr.org In some binuclear complexes, such as a µ-oxo-bis-{[pentane-2,4-dione bis(S-methylisothiosemicarbazonato)]iron(IV)} species, each iron atom has an approximate square-pyramidal coordination with the bridging oxygen at the apex. rsc.org
Octahedral Geometry Six-coordinate octahedral geometry is characteristic of metal ions like Co(III), Rh(III), Ir(III), and can also be found in Ni(II) and Zn(II) complexes. scirp.orgscirp.orgnih.govacs.orgnih.gov In these structures, the bis(thiosemicarbazone) ligand typically occupies the four equatorial positions, with two additional axial ligands completing the octahedral sphere. For example, cobalt(III) complexes of the general formula [Co(BTSC)(L)₂]NO₃ have been synthesized and characterized by X-ray crystallography, confirming an octahedral coordination geometry with the bis(thiosemicarbazone) ligand in the equatorial plane. acs.orgnih.gov Likewise, Rh(III) and Ir(III) complexes with 2,6-diacetylpyridine bis(thiosemicarbazone) are six-coordinate and octahedral. scirp.orgscirp.org Some Ni(II) and Zn(II) complexes also adopt distorted octahedral structures. nih.govresearchgate.netnih.gov
Pentagonal Pyramidal Geometry Seven-coordinate geometries are less common but are observed when bis(thiosemicarbazones) derived from scaffolds like 2,6-diacetylpyridine act as planar pentadentate (N₃S₂) ligands. scielo.brscielo.br This coordination mode can lead to pentagonal bipyramidal or pentagonal pyramidal structures. An iron(II) complex, [Fe(H₂2,6Ac4DH)(NCS)₂], was the first transition metal complex of a heterocyclic bis(thiosemicarbazone) to be structurally characterized, revealing a seven-coordinate geometry. scielo.br A bismuth(III) complex with the same ligand and an azido (B1232118) coligand adopts an approximate pentagonal pyramid structure. scielo.br
Distorted Tetrahedral Geometry A distorted tetrahedral geometry is often found in zinc(II) complexes. scielo.brresearchgate.netmdpi.com This can occur in binuclear complexes where the thiosemicarbazone moieties of a single ligand coordinate to two different metal centers. scielo.br For example, some dinuclear bishelicoidal Zn(II) complexes feature tetracoordinated zinc ions in a distorted tetrahedral environment. mdpi.com This geometry is favored by the d¹⁰ electronic configuration of Zn(II), which has no crystal field stabilization energy preference for any particular geometry. nih.gov
Electronic Structures and Ligand Field Effects in Metal Complexation
The electronic properties of bis(thiosemicarbazone) metal complexes are intrinsically linked to their geometric structures. The interaction between the metal d-orbitals and the ligand donor atoms splits the d-orbitals into different energy levels, an effect described by ligand field theory. The magnitude of this splitting and the resulting electronic structure can be probed using techniques like electronic absorption (UV-Vis) spectroscopy and cyclic voltammetry, and rationalized through computational methods like Density Functional Theory (DFT). scirp.orgrsc.orgnih.gov
Bis(thiosemicarbazone) ligands typically provide a strong ligand field through their tetradentate N₂S₂ donor set. The electronic spectra of their complexes exhibit characteristic bands corresponding to d-d transitions, which are diagnostic of the coordination geometry.
Square Planar Complexes: For d⁸ metal ions like Pd(II) and Pt(II) in a square planar environment, the electronic spectra display bands that can be assigned to transitions from the filled d-orbitals to the empty d(x²-y²) orbital. scirp.org For example, Pd(II) complexes of 2,6-diacetylpyridine bis(thiosemicarbazone) show bands assigned to ¹A₁g → ¹A₂g and ¹A₁g → ¹B₁g transitions. scirp.org DFT calculations on square planar Ni(II), Pd(II), and Pt(II) complexes reveal that the Highest Occupied Molecular Orbitals (HOMO) often have contributions from the metal d-orbitals, the phenolate (B1203915) moiety (if present), and the thiolate sulfur, while the Lowest Unoccupied Molecular Orbitals (LUMO) are typically centered on the ligand. rsc.org
Octahedral Complexes: In octahedral complexes, such as those of Rh(III) and Ir(III), ligand field parameters can be calculated from the observed d-d transitions in the electronic spectra. scirp.orgscirp.org For Ni(II) octahedral complexes, three spin-allowed transitions are expected. nih.gov The electronic structure of low-spin d⁶ Co(III) in an octahedral field results in a diamagnetic complex with all electrons paired in the t₂g orbitals, leading to high kinetic inertness. nih.gov
Redox Properties and Molecular Orbitals: The electronic structure profoundly influences the redox behavior of the complexes. ucl.ac.uk DFT calculations on a series of copper bis(thiosemicarbazone) complexes have shown that the nature of the frontier orbitals is critical. nih.gov In some complexes, the LUMO is predominantly metal-based, leading to reduction centered on the copper ion. nih.gov In others, the LUMO is ligand-based. nih.gov This difference in electronic structure correlates with the stability of the reduced Cu(I) species and the complex's biological selectivity. nih.gov The substituents on the ligand backbone are primary determinants of the redox potential, with alkyl group additions progressively lowering the Cu(II)/Cu(I) potential. ucl.ac.uk
Advanced Spectroscopic and Structural Characterization of Bis Thiosemicarbazones and Their Complexes
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of bis(thiosemicarbazone) ligands and their metal complexes in the solid state. This technique provides precise information on the spatial arrangement of atoms, bond lengths, and angles, which are fundamental to understanding the coordination chemistry and potential applications of these compounds.
Single-crystal X-ray diffraction studies have confirmed the structures of numerous bis(thiosemicarbazone) complexes with various transition metals, including copper, nickel, zinc, cobalt, and gold. acs.orgnih.govnih.govresearchgate.net The geometry of the metal center is often found to be square planar or distorted square-pyramidal, depending on the metal ion and the specific ligand structure. researchgate.net For instance, in certain nickel(II) complexes, the metal ion adopts a square-planar environment, whereas zinc(II) in a similar ligand framework prefers a distorted square-base pyramid geometry. researchgate.net
Analysis of Bond Distances, Bond Angles, and Dihedral Angles
Detailed analysis of crystallographic data allows for a quantitative comparison of molecular geometries. The coordination of a bis(thiosemicarbazone) ligand to a metal center typically occurs through the two sulfur atoms and two azomethine nitrogen atoms, forming a tetradentate N₂S₂ donor set. nih.govmdpi.com This coordination results in significant changes to bond lengths and angles compared to the free ligand.
Upon complexation, the C=S bond distance often increases, indicating a reduction in double bond character and the formation of a metal-sulfur bond. researchgate.net For example, in a dissymmetric bis(thiosemicarbazone), the C-S bond distances were found to be intermediate between single and double bonds, supporting the thione form of the free ligand. researchgate.net The azomethine C=N bond lengths are also affected by coordination.
Alkylation on the ligand backbone can induce structural changes; for instance, alkylation at the backbone carbons can increase the C-C bond length, allowing the metal ion to fit better into the ligand cavity, which may result in shorter metal-sulfur bonds. nih.gov Torsion angles within the ligand backbone and between the coordination planes provide insight into the degree of planarity and steric strain within the molecule. nih.gov In some macrocyclic bis(thiosemicarbazone) complexes, the torsion angles defined by the N-C-C-N bonds in the macrocycle are described as δ (positive value) or λ (negative value). nih.gov
| Compound/Complex | Bond | Distance (Å) | Angle | Degree (°) |
|---|---|---|---|---|
| HMeATSM (Free Ligand) researchgate.net | C=S | 1.678 - 1.685 | - | - |
| [Ni(MeATSM)]NO₃ researchgate.net | Ni-S1 | 2.155 | S1-Ni-S2 | 91.30 |
| Ni-N2 | 1.848 | N2-Ni-N5 | 79.91 | |
| Zn(MeATSM)(OH₂) researchgate.net | Zn-S1 | 2.378 | S1-Zn-S2 | 101.99 |
| Zn-N2 | 2.083 | N2-Zn-N5 | 73.08 | |
| Au(I) Complex nih.gov | Au-S | 2.248 | S-Au-S | 177.24 |
| C=S | 1.708 | - | - |
Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding) and Crystal Packing
The supramolecular architecture of bis(thiosemicarbazones) is governed by a network of intermolecular interactions. Hydrogen bonding is a predominant force, often involving the hydrazinic (N-H) and terminal amine (N-H) protons as donors and the thione sulfur (C=S) or other acceptor atoms within the molecule or solvent molecules. nih.govresearchgate.net
These interactions can lead to the formation of well-defined one-, two-, or three-dimensional structures. For example, complexes without terminal alkyl groups can form pairs of N–H···N and N–H···S hydrogen bonds, giving rise to cross-linked flat or helical ribbons. nih.gov The introduction of alkyl groups at the terminal nitrogen atoms can interrupt this hydrogen bonding network, allowing the complexes to adopt a more planar conformation. nih.gov In the presence of counter-ions and solvent molecules, such as water, an extended network of hydrogen bonds can form, linking cations, anions, and solvent molecules into a complex 3D architecture. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for characterizing the structure and dynamics of bis(thiosemicarbazones) and their complexes in solution. It provides detailed information about the chemical environment of magnetically active nuclei.
Proton (¹H) and Carbon-13 (¹³C) NMR for Ligand Characterization
¹H and ¹³C NMR spectra are routinely used to confirm the identity and purity of synthesized bis(thiosemicarbazone) ligands. mdpi.comnih.gov In the ¹H NMR spectrum, characteristic signals include those for the hydrazinic protons (-C=N-NH) and the terminal amine protons (-NH₂). The hydrazinic N-H proton typically appears as a singlet at a downfield chemical shift (e.g., δ 10-13 ppm). mdpi.comresearchgate.net The absence of a signal around δ 4.0 ppm for an S-H proton confirms that the ligand exists in the thione form in solution, which is generally the case. mdpi.com
The ¹³C NMR spectrum provides complementary information. A key signal is that of the thione carbon (C=S), which resonates at a characteristic downfield position (e.g., δ 176-183 ppm). researchgate.netnih.gov Signals for the imine carbons (C=N) are also readily identified (e.g., δ 131-164 ppm). researchgate.netmdpi.comnih.gov
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Hydrazone N-H | 10.0 - 13.4 mdpi.comnih.gov |
| ¹H | Terminal N-H₂ | 7.5 - 9.0 mdpi.com |
| ¹H | Aromatic C-H | 6.8 - 8.1 researchgate.net |
| ¹³C | Thione C=S | 176 - 183 researchgate.netnih.gov |
| ¹³C | Imine C=N | 131 - 164 researchgate.netmdpi.comnih.gov |
| ¹³C | Aromatic C | 114 - 148 nih.govresearchgate.net |
Heteronuclear NMR (e.g., ³¹P, ⁵⁹Co, ¹¹⁹Hg) for Metal Complexes
When bis(thiosemicarbazones) are part of complexes containing other NMR-active nuclei, heteronuclear NMR becomes a powerful diagnostic tool.
³¹P NMR: In complexes that include phosphine co-ligands (e.g., triphenylphosphine), ³¹P NMR is essential. The coordination of the phosphine to the metal center results in a significant downfield shift of the ³¹P signal compared to the free phosphine. For instance, ³¹P NMR spectra of palladium-thiosemicarbazone complexes with a triphenylphosphine ligand show a single singlet signal around 36 ppm, confirming coordination. semanticscholar.org
⁵⁹Co NMR: For diamagnetic cobalt(III) complexes, ⁵⁹Co NMR spectroscopy is highly informative. The cobalt-59 nucleus has a very large chemical shift range, making it extremely sensitive to changes in its coordination environment. nih.gov Studies on cobalt(III) bis(thiosemicarbazone) complexes have utilized ⁵⁹Co NMR to characterize the resulting compounds, with spectra typically referenced to K₃[Co(CN)₆]. nih.gov
Other Nuclei: While less common, NMR of other metals like mercury can be employed. The coordination of ligands to mercury(II) can be studied, although ¹H and ¹³C NMR are more frequently used to infer coordination by observing shifts in the ligand's signals. researchgate.net Additionally, two-dimensional heteronuclear correlation techniques like ¹H,¹⁵N HMBC can be used to identify the nitrogen atoms involved in coordination to metals such as titanium.
Spectroscopic Signatures of Ligand-Metal Coordination and Conformational Changes
The comparison of NMR spectra before and after complexation provides clear evidence of metal-ligand binding. Upon coordination to a metal ion, several distinct changes are typically observed in the ¹H and ¹³C NMR spectra of the bis(thiosemicarbazone) ligand:
Disappearance of N-H Signals: The double deprotonation of the hydrazinic protons upon coordination to a metal like Ni(II) leads to the disappearance of their corresponding signals in the ¹H NMR spectrum. nih.gov
Chemical Shift Changes: Nearly all remaining proton and carbon signals experience a shift due to the change in the electronic environment upon coordination. nih.gov For example, in a Zn(II) complex, a significant upfield shift was observed for a terminal NH proton (from δ 8.22 ppm to 6.56 ppm), while methyl group protons also shifted. nih.gov
Signal Splitting: The coordination can alter the symmetry of the ligand. In one case, a single methyl group peak in the free ligand's ¹H NMR spectrum split into two distinct peaks upon complexation with zinc, indicating a change in the chemical environment of the two arms of the ligand. nih.gov
These spectroscopic signatures are crucial for confirming the formation of the desired metal complex and for understanding the nature of the metal-ligand interaction in solution.
Vibrational Spectroscopy (Infrared, IR)
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a fundamental technique for the structural elucidation of bis(thiosemicarbazones) and their metal complexes. It provides critical insights into the molecular structure by identifying the characteristic vibrational frequencies of functional groups.
Assignment of Characteristic Functional Group Frequencies (e.g., C=S, N-H, C=N)
The infrared spectra of bis(thiosemicarbazones) are characterized by several key absorption bands corresponding to the vibrations of their main functional groups. The assignment of these bands is crucial for confirming the formation of the ligand and for understanding its coordination behavior.
N-H Vibrations : The stretching vibrations of the N-H groups, typically from the hydrazinic (-NH) and terminal amine (-NH₂) moieties, are observed in the region of 3100-3400 cm⁻¹ nih.govorientjchem.orgresearchgate.net. For instance, bands in the vicinity of 3400 cm⁻¹ are often assigned to the asymmetric stretching of the terminal NH₂ group (νₐ(NₔH₂)), while bands near 3170 cm⁻¹ can be attributed to the hydrazinic N-H stretch (ν(NᵇH)) researchgate.netcdnsciencepub.com. The complexity of the N-H stretching region can be influenced by factors such as hydrogen bonding, molecular symmetry, and substitution on the nitrogen atoms researchgate.net.
C=N Vibrations : The azomethine or imine group (C=N) stretching vibration is a key indicator of the condensation reaction to form the thiosemicarbazone. This band typically appears as a strong absorption in the 1585-1630 cm⁻¹ range nih.govorientjchem.org. The absence of the carbonyl (C=O) band from the starting ketone (usually around 1670-1690 cm⁻¹) and the appearance of the C=N band confirms the formation of the bis(thiosemicarbazone) ligand nih.govmdpi.com.
C=S Vibrations : The assignment of the thiocarbonyl (C=S) stretching vibration is often complex due to its coupling with other vibrations, such as N-C-N stretching cdnsciencepub.com. However, it is generally accepted that the C=S stretching vibration contributes to bands in two main regions: a higher frequency region around 1110-1075 cm⁻¹ and a lower frequency region between 830-805 cm⁻¹ cdnsciencepub.com. The band in the lower region is considered to represent a more pure C=S stretch cdnsciencepub.com. Other studies assign the ν(C=S) band to a peak around 1250 cm⁻¹ orientjchem.org. The absence of a band in the 2500-2600 cm⁻¹ region indicates that in the solid state, the ligand exists in the thione form rather than the thiol tautomer nih.govmdpi.com.
Below is a table summarizing the characteristic IR frequencies for a representative bis(thiosemicarbazone) ligand.
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | References |
| Amine (NH₂) | Asymmetric Stretch | ~3400 | nih.govresearchgate.netcdnsciencepub.com |
| Hydrazine (NH) | Stretch | ~3160 | nih.govresearchgate.netcdnsciencepub.com |
| Azomethine (C=N) | Stretch | 1585 - 1630 | nih.govorientjchem.org |
| Thioamide I | Mixed C-N, C=C | ~1500 | nih.govmdpi.com |
| Thioamide II | Mixed C-N, N-H | ~1280 | nih.gov |
| Thiocarbonyl (C=S) | Stretch | 805 - 830, ~1250 | orientjchem.orgcdnsciencepub.com |
| Thioamide IV | C=S Bending | ~750 | nih.govmdpi.com |
Shifts and Changes in Vibrational Modes Upon Metal Complexation
Upon coordination of a bis(thiosemicarbazone) ligand to a metal ion, significant shifts and changes in the vibrational frequencies of the coordinating functional groups are observed in the IR spectrum. These shifts provide direct evidence of the ligand's binding mode. Bis(thiosemicarbazones) typically act as tetradentate ligands, coordinating through the two azomethine nitrogen atoms and the two sulfur atoms nih.gov.
Shift in ν(C=N) : The azomethine C=N stretching frequency is consistently affected by coordination. In many cases, this band shifts to a higher frequency (a positive or blue shift) upon complexation nih.gov. For example, in one study, the ν(C=N) band at 1585 cm⁻¹ in the free ligand shifted to 1600 cm⁻¹, 1615 cm⁻¹, 1615 cm⁻¹, and 1597 cm⁻¹ for its Cu(II), Ni(II), Co(II), and Mn(II) complexes, respectively nih.gov. This shift indicates the coordination of the azomethine nitrogen to the metal center, which increases the bond order of the C=N group. However, shifts to lower frequencies have also been reported, which can be attributed to the donation of electron density from the nitrogen to the metal, weakening the C=N bond samipubco.com.
Shift in ν(C=S) : The involvement of the sulfur atom in coordination is evidenced by a shift in the ν(C=S) band. This band typically shifts to a lower frequency (a red shift) upon complexation. This shift is due to the donation of electron density from the sulfur to the metal ion, which weakens the C=S double bond character and indicates the formation of a metal-sulfur (M-S) bond nih.gov. The disappearance of the C=S band and the appearance of a new band at a lower wavenumber can also suggest deprotonation of the thiol group and coordination via the thiolate sulfur uni-koeln.de.
Appearance of New Bands : The formation of coordinate bonds is further confirmed by the appearance of new, low-frequency bands in the spectra of the complexes that are absent in the free ligand. These bands are typically assigned to the stretching vibrations of the metal-nitrogen (ν(M-N)) and metal-sulfur (ν(M-S)) bonds samipubco.comnih.gov.
The table below illustrates the typical shifts in IR frequencies upon complexation of a bis(thiosemicarbazone) ligand (L) with various metal ions.
| Complex | ν(C=N) (cm⁻¹) | Shift in ν(C=N) (cm⁻¹) | ν(C=S) (cm⁻¹) | Shift in ν(C=S) (cm⁻¹) | Reference |
| Ligand (L) | 1585 | - | 1019 | - | nih.gov |
| Cu(II) Complex | 1600 | +15 | Lower frequency | Negative | nih.gov |
| Ni(II) Complex | 1615 | +30 | Lower frequency | Negative | nih.gov |
| Co(II) Complex | 1615 | +30 | Lower frequency | Negative | nih.gov |
| Mn(II) Complex | 1597 | +12 | Lower frequency | Negative | nih.gov |
Electronic Spectroscopy (Ultraviolet-Visible, UV-Vis)
UV-Vis spectroscopy is employed to study the electronic transitions within bis(thiosemicarbazone) ligands and their metal complexes. The electronic spectra provide valuable information about the nature of the chromophores present, the coordination geometry of the metal ion, and the charge transfer interactions between the metal and the ligand.
Characterization of Ligand-Based and Metal-Ligand Charge Transfer Transitions
The UV-Vis spectra of free bis(thiosemicarbazone) ligands typically exhibit high-intensity absorption bands in the ultraviolet region. These bands are attributed to intra-ligand electronic transitions.
π→π* Transitions : Bands corresponding to π→π* transitions are generally observed at higher energies (shorter wavelengths, e.g., ~340 nm) and arise from electronic excitations within the aromatic rings and the C=N and C=S chromophores of the ligand backbone mdpi.comresearchgate.net.
n→π* Transitions : Bands associated with n→π* transitions are found at lower energies (longer wavelengths, e.g., ~430 nm) and involve the promotion of a non-bonding electron (from the nitrogen or sulfur atoms) to an anti-bonding π* orbital mdpi.comresearchgate.net.
Upon complexation with a metal ion, these intra-ligand bands may undergo shifts (either hypsochromic/blue shift or bathochromic/red shift) due to the perturbation of the ligand's electronic structure upon coordination mdpi.com. Furthermore, new bands, often in the visible region, may appear. These are typically assigned to charge transfer (CT) transitions.
Ligand-to-Metal Charge Transfer (LMCT) : These transitions involve the transfer of an electron from a ligand-based orbital to a vacant or partially filled d-orbital of the metal center. LMCT bands are common in complexes with electron-rich ligands and metals in higher oxidation states researchgate.net.
Metal-to-Ligand Charge Transfer (MLCT) : These transitions occur when an electron is excited from a filled or partially filled d-orbital of the metal to a low-lying empty π* orbital of the ligand. MLCT transitions are characteristic of complexes with metals in low oxidation states and ligands possessing acceptor π-orbitals acs.orgnih.gov. These transitions are often very intense youtube.com.
Probing d-d Transitions in Metal Complexes
For complexes involving transition metals with partially filled d-orbitals, such as copper(II) and nickel(II), electronic transitions between the d-orbitals (d-d transitions) can be observed. These bands are typically found in the visible or near-infrared region of the spectrum. According to ligand field theory, the energies of these transitions are sensitive to the geometry of the complex and the nature of the ligand.
Nickel(II) Complexes : Octahedral Ni(II) complexes (d⁸ configuration) typically display three spin-allowed d-d transitions: ³A₂g(F) → ³T₂g(F), ³A₂g(F) → ³T₁g(F), and ³A₂g(F) → ³T₁g(P) nih.gov. Square-planar Ni(II) complexes, which are often diamagnetic, may show a d-d transition at around 684 nm mdpi.com.
Copper(II) Complexes : Copper(II) complexes (d⁹ configuration) often exhibit a broad, asymmetric absorption band in the visible region, which may be composed of several overlapping transitions. For instance, in a tetragonal or square planar geometry, bands can be assigned to the ²B₁g → ²A₁g and ²B₁g → ²B₂g transitions nih.gov. A broad absorption band in the range of 477–627 nm has been observed for a Cu(II) bis(thiosemicarbazone) complex nih.gov.
The table below summarizes the electronic spectral data for representative Ni(II) and Cu(II) bis(thiosemicarbazone) complexes.
| Complex | Geometry | d-d Transition Bands (cm⁻¹) | Assignment | Reference |
| [Ni(L)Cl₂] | Octahedral | 9,870 - 9,337 | ³A₂g(F) → ³T₂g(F) | nih.gov |
| 14,577 - 14,124 | ³A₂g(F) → ³T₁g(F) | nih.gov | ||
| 25,700 - 24,100 | ³A₂g(F) → ³T₁g(P) | nih.gov | ||
| [Cu(L)Cl₂] | Tetragonal | 15,432 - 14,727 | ²B₁g → ²A₁g | nih.gov |
| 25,575 - 25,380 | ²B₁g → ²B₂g | nih.gov |
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Complexes
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used for studying materials with unpaired electrons wikipedia.org. It is particularly powerful for characterizing paramagnetic metal complexes, such as those of copper(II) (d⁹), to gain detailed information about their electronic structure, the nature of the metal-ligand bonding, and the geometry of the coordination sphere wikipedia.orgmdpi.com.
For a bis(thiosemicarbazone) complex of Cu(II), the ESR spectrum provides key parameters, including the g-values (g∥ and g⊥) and hyperfine coupling constants (A∥ and A⊥). The analysis of these parameters helps in determining the coordination environment of the copper ion.
g-Values : The g-values are indicative of the electronic environment around the paramagnetic center. For Cu(II) complexes, if g∥ > g⊥ > 2.0023, it suggests that the unpaired electron resides primarily in the dₓ²-y² orbital, which is characteristic of a square planar or tetragonally distorted octahedral geometry nih.gov. Room-temperature EPR spectra of polycrystalline Cu(II) bis(thiosemicarbazone) complexes have yielded g∥ values in the range of 2.25-2.10 and g⊥ values between 2.14-2.03 nih.gov.
Hyperfine Coupling : The interaction of the unpaired electron's spin with the nuclear spin of the copper atom (I = 3/2) and coordinating nitrogen atoms (I = 1) leads to hyperfine splitting in the spectrum. This splitting pattern provides direct evidence of the atoms coordinated to the metal ion. For example, hyperfine coupling to one nitrogen nucleus has been observed in the ESR spectra of 1:1 copper(II)-to-ligand complexes, confirming the equatorial coordination of a nitrogen atom mdpi.com.
ESR spectroscopy is thus a vital tool for probing the fine details of the electronic structure of paramagnetic bis(thiosemicarbazone) complexes, complementing the structural information obtained from other spectroscopic methods mdpi.comresearchgate.net.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of bis(thiosemicarbazone) ligands and their metal complexes. irejournals.com By ionizing the compound and separating the resulting ions based on their mass-to-charge ratio (m/z), MS provides precise molecular weight information, confirming the proposed molecular formulas. irejournals.com
High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of these compounds. For instance, the HRMS analysis of a bis(thiosemicarbazone) macrocyclic ligand, H₂L, showed an isotopic pattern at m/z = 487.31987, which corresponds to the protonated molecular ion [H₂L + H]⁺. nih.gov Upon complexation with various metals, the technique can readily confirm the formation of the desired metal complex. The HRMS spectra of the manganese, cobalt, and zinc complexes with this ligand displayed characteristic isotopic patterns at m/z = 540.2335 for [MnHL]⁺, 544.2298 for [CoHL]⁺, and 549.2249 for [ZnHL]⁺, respectively, confirming the successful coordination of the metal ion. nih.gov
Table 1: High-Resolution Mass Spectrometry Data for H₂L and its Metal Complexes
| Compound/Complex | Formula of Ion | Calculated m/z | Observed m/z |
|---|---|---|---|
| H₂L Ligand | [H₂L + H]⁺ | - | 487.31987 |
| Manganese Complex | [MnHL]⁺ | - | 540.2335 |
| Cobalt Complex | [CoHL]⁺ | - | 544.2298 |
| Zinc Complex | [ZnHL]⁺ | - | 549.2249 |
Data sourced from a study on a specific bis(thiosemicarbazone) macrocyclic ligand and its complexes. nih.gov
In addition to molecular weight determination, mass spectrometry provides critical information about the structural integrity of the compounds through analysis of their fragmentation patterns. libretexts.orgtutorchase.com When a molecule is ionized in the mass spectrometer, the resulting molecular ion can break down into smaller, characteristic fragment ions. chemguide.co.uk The pattern of these fragments serves as a molecular fingerprint, helping to confirm the structure of the synthesized compound.
For example, the mass spectrum of benzil (B1666583) bis(thiosemicarbazone) displays a distinct molecular ion (M⁺) peak at an m/z of 357, which corresponds to its molecular weight and confirms the proposed formula [C₁₆H₁₆N₄S₂]⁺. nih.gov The spectrum also exhibits a series of fragment peaks at various m/z values, such as 297, 280, 268, 241, 203, 178, 88, 77, 60, and 16 amu. nih.gov The intensities of these peaks provide insights into the stability of the different fragments and the likely pathways of decomposition. nih.gov The fragmentation of thiosemicarbazones can be complex, sometimes involving thermal decay in the gas chromatograph's injection port, leading to the formation of compounds with higher molecular weights through the dimerization of neutral fragments. scirp.orgresearchgate.net
Table 2: Fragmentation Data for Benzil Bis(thiosemicarbazone)
| m/z Value (amu) | Possible Fragment |
|---|---|
| 357 | [C₁₆H₁₆N₄S₂]⁺ (Molecular Ion, M⁺) |
| 297 | [M - CSNH₂]⁺ |
| 280 | [M - NH₂CSNH]⁺ |
| 268 | [M - C₂H₂N₂S]⁺ |
| 241 | [M - C₇H₅N]⁺ |
| 203 | [C₁₃H₁₁N₂]⁺ |
| 178 | [C₁₂H₁₀N]⁺ |
| 88 | [C₂H₂N₂S]⁺ |
| 77 | [C₆H₅]⁺ (Phenyl group) |
| 60 | [CSNH₂]⁺ |
| 16 | [S]⁺ |
Fragmentation data is based on the electronic impact mass spectrum of the ligand. nih.gov
Thermogravimetric Analysis (TGA) for Thermal Stability Studies of Complexes
Thermogravimetric analysis (TGA) is an essential technique for evaluating the thermal stability of bis(thiosemicarbazone) metal complexes. mdpi.com It measures the change in mass of a substance as a function of temperature in a controlled atmosphere. The resulting data provides information on decomposition patterns, the stability of the complexes, and the composition of the final residue.
The thermal decomposition of bis(thiosemicarbazone) complexes often occurs in distinct steps. For example, the Cu(T1)Cl₂ complex is stable up to 120 °C. nih.gov Its decomposition begins with a first step between 120–350 °C, corresponding to the partial destruction of the organic ligand, with an observed mass loss of 34.0%. nih.gov A second stage from 350 °C up to 680 °C results in the total decomposition of the complex, with a further mass loss of 43.0%. nih.gov Similarly, the Cu(T16)Cl₂ complex remains stable up to 120 °C, followed by partial and total degradation in the temperature ranges of 120–360 °C and 360–780 °C, respectively. nih.gov
Studies have shown that complexation with metal ions can significantly enhance the thermal stability of the bis(thiosemicarbazone) ligand. The formation of chelate rings strengthens the C-N bonds within the complex, making them more thermostable than in the free ligand. researchgate.net The decomposition temperature can also vary depending on the specific metal ion coordinated. The TGA and DSC (Differential Scanning Calorimetry) thermograms of Cu, Pd, and Zn complexes of 2,6–diacetyl–pyridine (B92270)–bis–(4–N–2–ethylaniline)–BTSC showed initial weight loss attributed to ligand degradation at 130 °C, 170 °C, and 164 °C for the Cu, Pd, and Zn complexes, respectively. uni-koeln.de This indicates different levels of thermal stability conferred by the different metal centers. uni-koeln.de
Table 3: Thermal Decomposition Data for Selected Bis(thiosemicarbazone) Metal Complexes
| Complex | Stability Range (°C) | Decomposition Stage | Temperature Range (°C) | Observed Mass Loss (%) |
|---|---|---|---|---|
| Cu(T1)Cl₂ | Stable up to 120 | 1st Stage (Partial) | 120 - 350 | 34.0 |
| 2nd Stage (Total) | 350 - 680 | 43.0 | ||
| Cu(T10)₂Cl₂ | Stable up to 120 | 1st Stage (Partial) | 120 - 360 | 45.0 |
| 2nd Stage (Total) | 360 - 780 | 61.5 | ||
| Cu-BTSC Complex | Stable up to 130 | 1st Stage | 130 - ~200 | ~30 |
| Pd-BTSC Complex | Stable up to 170 | 1st Stage | 170 - ~220 | ~35 |
| Zn-BTSC Complex | Stable up to 164 | 1st Stage | 164 - ~230 | ~38 |
Data for Cu(T1)Cl₂ and Cu(T10)₂Cl₂ sourced from a study on thiosemicarbazone derivatives. nih.gov Data for BTSC complexes sourced from a study on 2,6–diacetyl–pyridine–bis–(4–N–2–ethylaniline)–BTSC. uni-koeln.de
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and properties of molecules. For bisthiosemicarbazone derivatives, DFT calculations have been instrumental in elucidating their geometries, electronic characteristics, and reactivity. tandfonline.comtandfonline.comrsc.org
DFT calculations are frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For several bisthiosemicarbazone derivatives, ground state geometries have been optimized using DFT, often with the B3LYP functional and a 6-31G(d,p) or 6-311G(d,p) basis set. tandfonline.comtandfonline.comrsc.org These calculations often reveal planar geometries for the compounds, a feature attributed to the conjugation through the C=N-NH and C=S–NH2 systems. tandfonline.com The optimized geometries calculated via DFT have shown good agreement with structures determined experimentally through X-ray crystallography. tandfonline.com
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. rsc.orgresearchgate.net The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In studies of isatin-triazole based thiosemicarbazones, it was noted that molecules with a smaller FMO energy gap are more likely to bind to specific protein targets. rsc.org For instance, certain derivatives with nitro substituents were found to have FMO energy gaps of less than 2.2 eV, indicating greater chemical reactivity. rsc.org
Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Selected Bisthiosemicarbazone Derivatives (Note: The following data is illustrative, based on findings for isatin-triazole bisthiosemicarbazone derivatives. Values are for specific studied compounds and may vary significantly based on molecular structure.)
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Isatin-triazole bisthiosemicarbazone 5a | -6.19 | -1.85 | 4.34 |
| Isatin-triazole bisthiosemicarbazone 5c (nitro-substituted) | -6.89 | -4.75 | 2.14 |
| Isatin-triazole bisthiosemicarbazone 5d | -6.15 | -1.81 | 4.34 |
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of molecules. rsc.orgresearchgate.net These descriptors include:
Electronegativity (χ): Measures the ability of a molecule to attract electrons. rsc.orgresearchgate.net
Chemical Potential (μ): Related to the "escaping tendency" of electrons from a stable system. Chemically reactive molecules often exhibit greater chemical potential. rsc.orgresearchgate.net
Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are generally harder and less reactive. researchgate.net
Electrophilicity Index (ω): Measures a molecule's ability to act as an electrophile and accept electrons from its surroundings. rsc.orgresearchgate.net
Studies on various bisthiosemicarbazone derivatives have shown that substituents significantly influence these parameters. For example, a nitro-substituted bisthiosemicarbazone (compound 5c in a study) displayed the highest electronegativity and electrophilicity index values in its series, suggesting a stronger ability to accept electrons and bind with biological targets. researchgate.net
Table 2: Global Reactivity Descriptors for Selected Bisthiosemicarbazone Derivatives (Note: The following data is illustrative, based on findings for isatin-triazole bisthiosemicarbazone derivatives. Values are for specific studied compounds.)
| Compound | Chemical Hardness (η) | Electronegativity (χ) | Electrophilicity Index (ω) |
|---|---|---|---|
| Isatin-triazole bisthiosemicarbazone 5a | 2.17 | 4.02 | 3.72 |
| Isatin-triazole bisthiosemicarbazone 5c (nitro-substituted) | 1.07 | 5.82 | 15.79 |
| Isatin-triazole bisthiosemicarbazone 5d | 2.17 | 3.98 | 3.65 |
Molecular Dynamics and Docking Simulations for Interaction Modeling
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as a bisthiosemicarbazone, and a macromolecular target, typically a protein or DNA. rsc.orgresearchgate.net
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor. researchgate.net In one study, isatin (B1672199)–triazole based bisthiosemicarbazones were docked against the phosphoinositide 3-kinase (PI3K) protein, an anticancer target. The results showed that a 4-nitro substituted bisthiosemicarbazone derivative had the highest binding energy of -10.3 kcal/mol, indicating a strong potential interaction. researchgate.net
Prediction of Coordination Geometries, Stability Constants, and Mechanistic Pathways
Bisthiosemicarbazones are versatile ligands known for their ability to coordinate with a wide range of metal ions through their nitrogen and sulfur donor atoms. mdpi.compreprints.org Computational methods are valuable for predicting the coordination geometries of the resulting metal complexes. For instance, DFT has been used to study gold(I) and gold(III) complexes with thiosemicarbazone ligands, predicting linear and square planar geometries, respectively, which were later confirmed by X-ray crystallography. rsc.orgresearchgate.netorientjchem.org
These ligands can act as bidentate, tridentate, or even pentadentate chelators, leading to various supramolecular structures such as helicates when complexed with metal ions like zinc(II). mdpi.compreprints.org Computational studies can help predict the most stable coordination modes and resulting geometries.
Furthermore, theoretical calculations can be used to investigate the stability of these metal complexes. While experimental determination of stability constants is common, computational approaches can provide a mechanistic understanding of metal binding and release. For example, in copper(II) bis(thiosemicarbazone) complexes, alkyl substitution on the ligand backbone can induce different redox changes, and theoretical analyses help explain these observations. asianjpr.com DFT calculations have also been used to study the magnetic coupling in sulfur-bridged copper(II) thiosemicarbazone dimers, reproducing the sign and magnitude of antiferromagnetic interactions. mdpi.com
Mechanistic Investigations in Chemical and Biochemical Systems Non Clinical Focus
Coordination-Driven Mechanistic Pathways
The chemical behavior of bis(thiosemicarbazone)s is profoundly influenced by their coordination with metal ions. This section details the structural and electronic changes that occur upon metal binding.
Ligand Rearrangements and Tautomerism upon Metal Binding
Bis(thiosemicarbazone)s are versatile ligands capable of coordinating with metal ions in several ways, primarily acting as tetradentate N2S2 chelators. publish.csiro.aubath.ac.uk Upon coordination, these ligands typically undergo double deprotonation to form stable, neutral complexes with divalent metal ions like copper(II). acs.org The coordination process involves significant electronic and structural rearrangements within the ligand itself.
A key feature of these ligands is their existence in different tautomeric forms, namely the thione and thiol forms. bath.ac.uk In the solid state and in the absence of metal ions, the ligand generally exists in the thione form. nih.gov However, upon complexation with a metal, the equilibrium can shift. The ligand can bind in a neutral thiol form or, more commonly, as an anion after the loss of a proton from the iminic nitrogen and the thiol sulfur atom. bath.ac.ukmdpi.com This deprotonation results in a dianionic ligand that forms a stable five-membered chelate ring with the metal ion through the sulfur and azomethine nitrogen atoms. nih.govrsc.org
The coordination chemistry of bis(thiosemicarbazones) can be complex, sometimes leading to linkage and tautomeric isomerism. For instance, acetylacetone (B45752) bis(thiosemicarbazones) have been observed to exhibit both symmetric and asymmetric tetradentate coordination modes. uq.edu.au In nickel(II) complexes, crystallographic data indicates that the symmetrical isomer exists in a tautomeric form where the acetylacetone backbone is deprotonated at the central carbon, creating a delocalized six-membered chelate ring. uq.edu.au The nature of the dicarbonyl precursor (e.g., 1,2-, 1,3-, or 1,4-diones) and substituents on the thiosemicarbazone moiety can also dramatically influence the resulting geometry and properties of the metal complexes. bath.ac.ukasianjpr.commdpi.com
Redox Chemistry of Bis(thiosemicarbazone) Metal Complexes
The redox properties of bis(thiosemicarbazone) metal complexes are central to their mechanism of action, particularly for copper complexes. These complexes are redox-active, meaning they can undergo oxidation and reduction reactions. asianjpr.com The reduction potential and lipophilicity of these complexes can be fine-tuned by modifying the ligand structure, for example, through alkylation on the diketone backbone or at the terminal nitrogen atoms. rsc.orgrsc.org
Upon exposure to atmospheric oxygen, certain copper(II) bis(thiosemicarbazone) complexes undergo a series of complex reactions involving both ligand-centered and copper-centered oxidation. publish.csiro.au This can lead to different products, such as a ligand-oxidized ketone complex or, in some cases, a dimeric di-Cu(III) complex. publish.csiro.au The formation of normally unstable trivalent copper (Cu(III)) is facilitated by the electronic delocalization within the ligand structure upon deprotonation. publish.csiro.auuq.edu.au The ability to stabilize higher oxidation states like Cu(III) and Ni(III) is a significant aspect of their chemistry, though these are often transient intermediates. uq.edu.au
Cyclic voltammetry studies have shown that many copper(II) bis(thiosemicarbazone) complexes exhibit quasi-reversible redox processes. asianjpr.com The redox activity is crucial for their biological applications. For example, the selective accumulation of certain copper complexes in hypoxic (low oxygen) tissues is believed to be driven by intracellular reduction of Cu(II) to Cu(I). bath.ac.ukasianjpr.com This reduction can be mediated by biological thiols. asianjpr.com
Biochemical Interaction Mechanisms (In Vitro and Pre-Clinical Models)
In biological environments, the mechanistic pathways of bis(thiosemicarbazone) complexes are dictated by their interactions with various cellular components.
Metal Chelation within Biological Microenvironments
Bis(thiosemicarbazones) are effective metal chelators, a property that is fundamental to their biological activity. nih.govfrontiersin.org In biological systems, they can interact with endogenous metal ions like copper and zinc. nih.govmdpi.com The formation of stable metal complexes increases the lipophilicity of the compound, which can enhance its ability to permeate cell membranes. asianjpr.com
The specific microenvironment, including factors like pH, can influence the chelation process and the stability of the resulting complexes. bath.ac.uknih.gov For example, a water-soluble bis(thiosemicarbazone) ligand has been developed that forms a 1:1 complex with Zn(II) with high affinity at physiological pH (7.3). nih.gov The ability of these ligands to form stable complexes with various transition metals, including Mn(II), Co(II), and Ga(III), has also been demonstrated. mdpi.com The coordination environment provided by the ligand can vary, leading to different geometries such as square planar, square pyramidal, or octahedral, depending on the metal ion and the specific ligand structure. asianjpr.comresearchgate.netuni-koeln.de
Interaction with Cellular Thiol Pools (e.g., Glutathione (B108866) Depletion)
Cellular thiol-containing molecules, particularly glutathione (GSH), play a critical role in the mechanism of bis(thiosemicarbazone) complexes. nih.gov GSH is present at high concentrations within cells and can act as a reducing agent. nih.gov It can reduce Cu(II) complexes to Cu(I), leading to the dissociation of the complex and the formation of copper-glutathione clusters. nih.gov
The interaction between copper-thiosemicarbazone complexes and GSH can lead to the catalytic oxidation of GSH, a process that is often accompanied by the generation of reactive oxygen species (ROS). nih.govacs.org For instance, the anticancer thiosemicarbazone Dp44mT has been shown to accelerate copper-catalyzed GSH oxidation. acs.org This reactivity is pH-dependent, with faster oxidation observed at the lower pH (around 5) characteristic of lysosomes, a cellular organelle where these complexes can accumulate. nih.govacs.org The stability of the complex against reduction by GSH is a key factor influencing its cytotoxic potential. nih.gov
Direct Interaction with Biological Macromolecules (e.g., Proteins, Oligonucleotides)
Bis(thiosemicarbazone) metal complexes can directly interact with biological macromolecules like proteins and DNA. rsc.orgrsc.org Studies with nickel(II) bis(thiosemicarbazone) complexes have shown that they can bind to calf thymus DNA (CT-DNA) and bovine serum albumin (BSA). rsc.orgrsc.org The binding to DNA is often through an intercalative mode, where the aromatic parts of the complex stack between the DNA base pairs, leading to changes in the DNA structure. rsc.org Some complexes have been shown to cleave DNA without the need for external agents. nih.govrsc.org
The interaction with proteins, such as serum albumin, can affect the transport and bioavailability of the complexes. rsc.orgrsc.org Spectroscopic studies have confirmed that these complexes can alter the secondary structure of proteins upon binding. rsc.orgrsc.org Furthermore, some bis(thiosemicarbazone) complexes have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE) and Glutathione-S-transferases (GST), indicating direct interaction with protein active sites. researchgate.netnih.gov Molecular docking studies support these findings, predicting strong binding affinities between the complexes and the enzymatic targets. researchgate.netnih.gov
Elucidation of Specific Biochemical Target Binding and Binding Affinities
The biological activity of bisthiosemicarbazone (BTSC) compounds is intrinsically linked to their ability to interact with and bind to various biochemical targets. A significant body of research has focused on elucidating these interactions, particularly with abundant transport proteins like serum albumin, which can influence the biodistribution and availability of the compounds.
Studies have revealed a high affinity of certain copper-bisthiosemicarbazone complexes for human serum albumin (HSA). nih.gov For instance, copper-pyruvaldehyde bis(N4-methylthiosemicarbazone) (Cu-PTSM) and copper-diacetyl bis(N4-methylthiosemicarbazone) (Cu-ATSM) exhibit particularly strong binding to HSA. nih.gov At physiological HSA concentrations (40 mg/mL), the percentage of unbound, or free, radiolabeled Cu-PTSM and Cu-ATSM was found to be very low, at 4.0 ± 0.1% and 5.3 ± 0.2%, respectively. nih.gov In contrast, copper-ethylglyoxal bis(thiosemicarbazone) (Cu-ETS) shows significantly less affinity for HSA, with a much higher free fraction of 38.6 ± 0.8%. nih.gov This interaction is also species-dependent, highlighting that findings from animal models may not always directly translate to humans. nih.gov
Further investigations into protein binding used the Benesi-Hildebrand equation to quantify these affinities. A study on 2,3-isatin bisthiosemicarbazone (2,3 H₂bitsc) and its copper(II) complex demonstrated strong binding affinities for HSA, which is crucial for successful transport to their target locations. doi.org The binding constant (K) for the ligand alone was determined to be 4.90 × 10⁵ M⁻¹, while its copper complex showed an even higher binding constant of 6.09 × 10⁵ M⁻¹, indicating that complexation with copper enhances its binding to HSA. doi.org
Beyond serum albumin, other studies have explored interactions with nucleic acids. The investigation of Ni(II) complexes with N-alkylated isatin-based thiosemicarbazone ligands revealed a notable binding affinity for calf thymus DNA. nih.gov This interaction was confirmed by absorption and emission spectral methods and supported by molecular docking studies. nih.gov
Modulation of Cellular Transport Systems (e.g., P-glycoprotein Expression and Function)
Bisthiosemicarbazone complexes have been shown to modulate the expression and function of cellular transport systems, such as P-glycoprotein (P-gp). nih.govnih.gov P-gp is a critical efflux transporter at the blood-brain barrier (BBB) that regulates the passage of various substances into and out of the brain. nih.govjci.org The ability of BTSC compounds to alter P-gp activity presents a potential mechanism for influencing the brain's uptake and clearance of other molecules. nih.gov
A key study investigating the effects of two different copper-BTSC complexes, CuII(ATSM) and copper II glyoxal (B1671930) bis(4-methyl-3-thiosemicarbazone) (CuII[GTSM]), on human brain microvascular endothelial cells (hCMEC/D3) revealed distinct and opposing effects on P-gp. nih.govnih.gov Interestingly, treatment with CuII(ATSM) led to a significant enhancement of P-gp expression (2-fold) and function (1.3-fold). nih.gov Conversely, CuII(GTSM) caused a reduction in P-gp expression by 0.5-fold and decreased its efflux function by 200%. nih.gov
These differential effects occurred despite both compounds leading to increased intracellular copper levels, suggesting that the specific structure of the BTSC backbone, independent of the copper ion itself, is responsible for the modulation of P-gp. nih.govnih.gov The mechanism for the CuII(ATSM)-mediated increase in P-gp expression was found to be partly mediated through a 1.4-fold activation of the extracellular signal-regulated kinase 1 and 2 (ERK 1/2) pathway. nih.govnih.gov This effect was significantly diminished when a mitogen-activated protein kinase (MAPK) regulatory pathway inhibitor was present. nih.gov These findings indicate that specific BTSC complexes can pharmacologically manipulate P-gp expression and function at the BBB. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
Impact of Ligand Backbone Alkylation and Substituents on Coordination and Reactivity
Structure-activity relationship (SAR) studies have been instrumental in understanding how the chemical structure of bisthiosemicarbazone ligands influences the properties and reactivity of their metal complexes. A critical finding from these studies is that substituents on the diimine backbone of the ligand are the primary determinants of the redox potential of the resulting copper complex. ucl.ac.uknih.gov
The systematic alkylation of the ligand backbone provides a clear and predictable way to control the electrochemical properties of the complex. kcl.ac.ukrsc.org Specifically, progressively replacing hydrogen atoms on the diimine backbone with alkyl groups leads to a consistent decrease in the Cu(II/I) redox potential, with a reduction of approximately 60 mV per added alkyl group. ucl.ac.uk This control over the redox potential is crucial as it directly impacts the biological behavior of the complex, such as its selectivity for hypoxic tissues. ucl.ac.uknih.gov While alkyl substitutions on the terminal amino groups also have an effect, their influence is primarily on the lipophilicity of the complex rather than its redox potential. ucl.ac.ukkcl.ac.uk
Furthermore, substitution at the backbone with alkyl groups can induce structural changes. It has been observed that this substitution can increase the carbon-carbon bond length in the backbone, which in turn enables the ligand to better accommodate the preferred bond angles of the coordinated metal ion. asianjpr.com These well-defined SARs allow for the rational design of BTSC complexes with tailored redox potentials and lipophilicity for specific applications. ucl.ac.ukresearchgate.net
Correlation of Electronic Properties with Chemical Reactivity and Biological Interactions
The electronic properties of copper-bisthiosemicarbazone complexes are deeply correlated with their chemical reactivity and subsequent biological interactions. nih.govacs.org The hypoxia selectivity observed in some BTSC complexes, for example, is highly correlated with the Cu(II/I) redox potential. nih.gov Complexes with redox potentials at the lower end of the studied range are essential for achieving this selectivity. nih.gov
Mechanistic studies using density functional theory (DFT) have provided profound insights into the electronic basis for these observed SARs. acs.orgnih.gov These calculations revealed that for a series of Cu(II)-BTSC analogues, the lowest unoccupied molecular orbital (LUMO) and the next-lowest orbital are very close in energy. acs.orgnih.gov Crucially, the energy order of these orbitals is strikingly dependent on the ligand alkylation pattern, which correlates directly with the redox potential and hypoxia selectivity. acs.orgnih.gov
The key distinction lies in the nature of the LUMO:
Hypoxia-selective analogues (e.g., Cu(II)ATSM): The LUMO is predominantly metal-based. Reduction of these complexes leads to a stable singlet Cu(I) species that does not immediately dissociate. acs.orgnih.gov This reduced complex can be rapidly re-oxidized back to the Cu(II) state by molecular oxygen. acs.org
Non-selective analogues (e.g., Cu(II)GTSM): The LUMO is predominantly ligand-based. Upon reduction, these complexes form a triplet species and immediately dissociate, releasing the ligand. acs.orgnih.gov
This fundamental difference in electronic structure and the resulting stability of the reduced Cu(I) form underpins the differential biological activity. acs.orgnih.gov The stable, reduced form of hypoxia-selective agents like Cu(II)ATSM allows for intracellular trapping under hypoxic conditions, whereas non-selective agents are not retained. nih.govacs.org This electronic distinction also helps explain the differential effects on cellular systems, such as the opposing modulation of P-glycoprotein by Cu(II)ATSM and Cu(II)GTSM, which is attributed to the different BTSC backbones. nih.govnih.gov
Applications of Bis Thiosemicarbazone Ligands in Advanced Chemical Science Non Biological/non Clinical
Sensing Technologies and Detection of Chemical Species
The inherent ability of bis(thiosemicarbazone) ligands to form stable and often colorful complexes with metal ions makes them excellent candidates for chemosensors. researchgate.netmdpi.com Their nitrogen and sulfur donor atoms have a strong affinity for various metal ions, leading to significant and detectable changes in their spectroscopic properties upon binding. researchgate.netmdpi.com
Detailed research has shown that an azulene-based bis(thiosemicarbazone) can act as a selective sensor for mercury(II) ions (Hg²⁺). mdpi.com When a solution of HgCl₂ is added to the bis(thiosemicarbazone) in DMSO, significant changes occur in its absorption spectrum, indicating a strong binding interaction. mdpi.com In contrast, the analogous azulene-1,3-bis(semicarbazone), which has oxygen instead of sulfur donor atoms, shows no significant spectral changes and thus no affinity for Hg²⁺, highlighting the crucial role of the sulfur atoms in the recognition process. mdpi.com The strong coordination ability, tunable electronic properties, and structural flexibility of thiosemicarbazone derivatives have established them as promising candidates for the detection of various metal ions. researchgate.net Fluorescent thiosemicarbazone complexes, such as those derived from acenaphthenequinone, have also been developed, allowing for the study of their interactions and uptake through fluorescence imaging. bath.ac.uk
Integration into Metal-Organic Frameworks (MOFs) and Zeolitic Imidazolate Frameworks (ZIFs)
The functionalization of porous materials like Zeolitic Imidazolate Frameworks (ZIFs) with bis(thiosemicarbazone) moieties has opened new avenues for creating highly selective adsorbents for environmental remediation. rsc.orgrsc.org ZIFs, particularly ZIF-8, are noted for their high thermal and chemical stability, making them ideal platforms for such modifications. rsc.orgrsc.orgresearchgate.net
A successful strategy for integrating thiosemicarbazone functionalities into ZIFs involves a post-synthetic modification (PSM) approach. rsc.orgresearchgate.net This method begins with the synthesis of an aldehyde-based ZIF (Ald-ZIF) by incorporating imidazole-4-carbaldehyde (AldIM) as a mixed-linker along with 2-methylimidazole (B133640) (MIM) during the ZIF-8 formation. rsc.orgrsc.org The aldehyde groups present within the framework then serve as reactive sites.
These Ald-ZIFs are subsequently modified through a condensation reaction with bisthiosemicarbazide in an aqueous solution. rsc.orgresearchgate.net This step grafts the bis(thiosemicarbazone) groups onto the framework's core, creating thiosemicarbazone-functionalized ZIF derivatives (TSC-ZIFs). rsc.orgresearchgate.net The successful transformation is confirmed by the disappearance of the aldehyde proton peak in NMR spectra, indicating a nearly complete conversion. rsc.org These TSC-ZIFs are designed to be highly effective chelators for heavy metal ions, particularly mercury(II). rsc.orgrsc.org The resulting materials demonstrate excellent adsorption capabilities, efficiently removing Hg(II) from aqueous solutions even in the presence of competing ions like lead(II) and cadmium(II). rsc.orgrsc.org
The post-synthetic modification of ZIFs with bis(thiosemicarbazone) groups induces notable changes in the material's morphology and physical properties. Scanning Electron Microscopy (SEM) studies reveal that while the parent ZIF-8 crystals have a rhombic dodecahedral shape with smooth faces, the modified frameworks, such as MIM15:Bisthio1:Zn, exhibit a significant morphological transformation to a truncated-edge rhombic dodecahedron. rsc.org
Furthermore, the incorporation of the bulkier bis(thiosemicarbazone) groups into the ZIF pores leads to a predictable decrease in the Brunauer-Emmett-Teller (BET) surface area and pore volume. This is due to the reduction of the internal void space available for dinitrogen adsorption. rsc.org For instance, the modification of MIM3.5:AldIM1:Zn with bisthiosemicarbazide resulted in a substantial decrease in the BET surface area from 1130 m²/g to 623 m²/g. rsc.org
The adsorption kinetics of these modified ZIFs for mercury(II) removal follow a pseudo-second-order model. rsc.org The rate constant for the bis(thiosemicarbazone)-modified ZIF (MIM3.5:Bisthio1:Zn) is significantly higher than that of the unmodified aldehyde-ZIF, demonstrating the enhanced performance due to the incorporated chelating groups. rsc.org The reusability of these adsorbents is also a key feature; the adsorbed mercury can be desorbed under acidic conditions, allowing the TSC-ZIF to be regenerated and reused for multiple cycles with sustained efficiency. rsc.orgrsc.org
Table 1: Physicochemical Properties of ZIF-8 and its Derivatives Data sourced from Jaafar et al., 2021. rsc.org
| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Adsorption Rate Constant (k₂) (g mg⁻¹ min⁻¹) |
|---|---|---|---|
| ZIF-8 | 1555 | 0.66 | N/A |
| MIM3.5:AldIM1:Zn | 1130 | 0.37 | 0.000059 |
| MIM3.5:Bisthio1:Zn | 623 | 0.20 | 0.00055 |
Catalytic Applications in Organic Transformations and Redox Chemistry
Transition metal complexes of bis(thiosemicarbazone) ligands are emerging as effective catalysts in a range of chemical reactions, from carbon-carbon bond formation to redox processes like hydrogen evolution. mdpi.comjns.edu.afmdpi.com The ligand's structure provides a stable coordination environment for the metal center, while its electronic properties can be tuned to enhance catalytic activity. jns.edu.af
In the realm of organic transformations, palladium(II) and nickel(II) complexes of bis(thiosemicarbazone) have shown significant activity in Heck cross-coupling reactions. mdpi.com For example, a nickel complex with a tetradentate bis(thiosemicarbazone) ligand catalyzed the reaction between various aryl bromides and olefins with moderate to good conversions, achieving turnover numbers (TONs) up to 188. mdpi.com Similarly, a dinuclear palladium(II) complex of terephthaldehyde bis(thiosemicarbazone) proved to be a highly efficient catalyst for the Mizoroki-Heck reaction of aryl halides with olefins. researchgate.net
Bis(thiosemicarbazone) complexes are also active in redox chemistry. A dinuclear bis(thiosemicarbazone) cobalt complex has been reported as a highly active catalyst for the hydrogen evolution reaction (HER) in DMF, achieving a maximum turnover frequency (TOF) of 130 s⁻¹. nih.gov Quantum chemical calculations suggest a mechanism involving ligand-based reduction and protonation steps. nih.gov In a different application, nickel(II) complexes of novel dissymmetric bis(thiosemicarbazone) ligands have been used as photocatalysts for both the degradation of methyl orange dye and for water splitting to produce hydrogen. mdpi.comresearchgate.net Furthermore, cobalt complexes featuring pentane-2,4-dione bis(S-methylisothiosemicarbazone) have been identified as effective precatalysts for the Wacker-type oxidation of olefins. nih.gov
Table 2: Catalytic Performance of Bis(thiosemicarbazone) Complexes
| Catalyst | Reaction Type | Key Performance Metric | Value | Source |
|---|---|---|---|---|
| Nickel(II) bis(thiosemicarbazone) (Complex 6) | Heck Coupling | Max. Turnover Number (TON) | 188 | Suganthy et al. mdpi.com |
| Dinuclear Cobalt(II) bis(thiosemicarbazone) | Hydrogen Evolution | Max. Turnover Frequency (TOF) | 130 s⁻¹ | Straistari et al. nih.gov |
| Dinuclear Palladium(II) bis(thiosemicarbazone) | Mizoroki-Heck | Yield | Up to 99% | Prabhu and Ramesh researchgate.net |
Future Research Directions and Unresolved Challenges
Development of Novel and Efficient Synthetic Strategies for Complex Bis(thiosemicarbazone) Scaffolds
The future of bis(thiosemicarbazone) research heavily relies on the ability to synthesize increasingly complex and tailored ligand architectures. While the fundamental synthesis via condensation of a dicarbonyl compound (like an aldehyde or ketone) and a thiosemicarbazide (B42300) is well-established, significant challenges and opportunities for innovation remain. rsc.orgmdpi.com
A primary area of focus is the development of methods for creating asymmetric bis(thiosemicarbazones), where the two thiosemicarbazone moieties are different. rsc.orgkent.ac.uk These dissymmetric ligands offer finer control over the electronic and steric properties of the resulting metal complexes, which is crucial for applications like targeted radiopharmaceuticals. kent.ac.ukacs.org Strategies to achieve this include controlled, stepwise condensation reactions and the use of pre-functionalized dicarbonyls or thiosemicarbazides. rsc.org For instance, the synthesis of H₂ATSM/en involves a multi-step process to create an asymmetrical scaffold with a reactive primary amine handle for further conjugation. rsc.org
Another significant challenge is the construction of macrocyclic bis(thiosemicarbazone) ligands. Incorporating the thiosemicarbazone functionality into a macrocyclic framework, such as one based on 1,4,7,10-tetraazacyclododecane (B123705) (cyclen), can lead to metal complexes with enhanced thermodynamic stability and kinetic inertness. nih.govnih.gov The synthesis of these complex structures, like the cyclen variant with two thiosemicarbazone pendants, requires multi-step procedures starting from a pre-formed macrocycle. nih.govnih.gov Future work will need to focus on improving the yields and simplifying these multi-step syntheses to make these advanced chelators more accessible.
Furthermore, the development of facile and efficient synthetic routes to a diverse library of functionalized ligands is critical. Research has shown that methods like the transamination of certain bis(thiosemicarbazone) derivatives can provide access to a range of new scaffolds with varied pendant amines, influencing both steric and electronic properties. louisville.edu Improving reaction conditions, such as solvent choice, can dramatically increase yields for less soluble reactants, expanding the scope of accessible structures. louisville.edu
| Ligand Type | Synthetic Approach | Key Feature/Challenge | Research Focus |
| Asymmetric Ligands | Stepwise condensation; Functionalized precursors | Fine-tuning of electronic/steric properties | Developing more selective and higher-yielding reactions. rsc.orgkent.ac.uk |
| Macrocyclic Scaffolds | Condensation onto a pre-formed macrocycle | Enhanced complex stability and inertness | Simplifying multi-step syntheses and improving accessibility. nih.govnih.gov |
| Functionalized Derivatives | Transamination; Condensation with functionalized amines/aldehydes | Introduction of reactive handles or modifying groups | Creating libraries of ligands with diverse functionalities for specific applications. rsc.orglouisville.edu |
Advanced Computational Design of Ligands and Complexes with Tunable Chemical and Electronic Properties
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the properties of bis(thiosemicarbazone) complexes. nih.gov Future research will increasingly rely on advanced computational models to rationally design ligands and complexes with precisely tuned characteristics, moving beyond trial-and-error synthesis.
A key area of application is the prediction and tuning of redox potentials. For copper bis(thiosemicarbazone) complexes used in medical imaging, the reduction potential is a critical parameter that determines their biological behavior. nih.gov Computational studies can model how different substituents on the ligand backbone influence the electronic structure of the metal center, allowing for the in silico design of complexes with desired redox properties. kent.ac.uk Similarly, DFT calculations are used to understand the relative energies of different diastereomers of a complex, which can be difficult to distinguish experimentally but may have different properties. nih.govresearchgate.net
Computational methods are also crucial for assigning and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) calculations, for instance, are used to assign the electronic transitions observed in UV-vis spectra of copper(II) bis(thiosemicarbazonato) chromophores. acs.org This synergy between experimental and theoretical data provides a deeper understanding of the electronic structure of these complexes.
Looking forward, the challenge lies in improving the accuracy and predictive power of these models, especially for complex systems in physiological environments. Integrating computational predictions of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties will be vital for designing new therapeutic or diagnostic agents. nih.gov This holistic computational approach will accelerate the discovery of new, highly effective bis(thiosemicarbazone) complexes by prioritizing the synthesis of the most promising candidates. nih.gov
| Computational Method | Application in Bis(thiosemicarbazone) Research | Future Direction |
| Density Functional Theory (DFT) | Predicting molecular geometry, relative energies of isomers, and electronic structure. nih.govresearchgate.net | Improving accuracy for complex biological systems; modeling reaction pathways. |
| Time-Dependent DFT (TD-DFT) | Assigning electronic transitions and interpreting UV-vis spectra. acs.org | Predicting photophysical properties for sensor and materials applications. |
| Molecular Docking | Investigating interactions with biological targets like enzymes or DNA. mdpi.com | Enhancing scoring functions to better predict binding affinities and modes. |
| ADMET Prediction | In silico evaluation of drug-likeness, pharmacokinetics, and toxicity profiles. nih.gov | Integrating with DFT and docking for a comprehensive pre-synthesis evaluation. |
Exploration of New Coordination Modes and Multimetallic Systems
Bis(thiosemicarbazones) are known for their versatile coordination chemistry, capable of binding to metal ions as neutral or deprotonated anionic ligands with varying denticity. nih.govresearchgate.net A significant future challenge is to explore and control this versatility to create novel coordination geometries and multimetallic architectures.
While the tetradentate N₂S₂ coordination mode is common for many bis(thiosemicarbazones), other modes are possible and can lead to unique properties. rsc.org Ligand design can enforce different coordination, such as a κ²N,O mode instead of the typical κ²N,S, by strategically placing donor atoms like an o-cresyl group. rsc.orgrsc.org Research into ligands with additional donor sites, such as pyridinyl groups, can lead to pentadentate SNNNS coordination. researchgate.net The challenge is to design ligands that selectively favor one coordination mode over another.
A particularly exciting frontier is the design of bis(thiosemicarbazone) ligands that act as bridges to form bi- and multimetallic systems. researchgate.net This can be achieved through the sulfur atoms bridging two or more metal centers or by designing ligands with distinct coordination pockets. For example, dinuclear bishelicoidal Zn(II) complexes have been formed using bis(thiosemicarbazones) with a pyridine (B92270) spacer. mdpi.com These helicates can exhibit various coordination isomers, such as [6+6], [6+4], [5+5], and [4+4], indicating small energy differences between these structures. mdpi.com A major unresolved challenge is to control the self-assembly process to selectively produce a desired isomer with specific structural and functional properties.
The synthesis of multimetallic systems opens up possibilities for cooperative catalysis and the development of advanced magnetic or electronic materials. Future work will involve designing more complex ligand backbones that can precisely position multiple metal ions in close proximity, enabling communication and cooperative effects between them.
| Coordination System | Description | Example Ligand/Complex | Unresolved Challenge |
| Variable Denticity | Ligands binding with different numbers of donor atoms (e.g., κ²N,O vs. κ²N,S). rsc.orgrsc.org | o-cresyl substituted thiosemicarbazone. rsc.org | Designing ligands that enforce a specific, less common coordination mode. |
| Helicates | Dinuclear double-helical structures formed by ligand wrapping around two metal ions. mdpi.com | Zn(II) complexes with pyridine-spaced bis(thiosemicarbazones). mdpi.com | Controlling the selective formation of specific coordination isomers (e.g., [6+6] vs [5+5]). |
| Multimetallic Assemblies | Ligands acting as bridges to connect multiple metal centers. researchgate.net | Pyridine-2,6-bis(thiosemicarbazones). researchgate.net | Creating predictable, well-defined polynuclear structures for cooperative catalysis. |
| Macrocyclic Complexes | Metal ion encapsulated within a macrocyclic bis(thiosemicarbazone) ligand. nih.gov | Mn(II), Co(II), and Zn(II) complexes of a cyclen-based bis(thiosemicarbazone). nih.gov | Synthesizing more elaborate macrocycles to accommodate different or multiple metal ions. |
Deeper Elucidation of Mechanistic Pathways in Complex Chemical Transformations and Biochemical Interactions
While the applications of bis(thiosemicarbazone) complexes are expanding, a deeper, mechanistic understanding of how they function in both chemical and biological systems is often lacking. Future research must focus on elucidating these intricate pathways to enable rational design and optimization.
In the realm of biochemical interactions, the precise mechanisms of cellular uptake, trafficking, and action are still under investigation. Early theories suggested simple passive diffusion, but more recent studies indicate that multiple pathways, including protein-carrier-mediated transport, may be involved, depending on the cell type and the specific complex structure. acs.org For example, the intracellular accumulation of some copper bis(thiosemicarbazone) complexes is not fully understood, with suggestions that it may be driven by aggregation within the cell. nih.gov Furthermore, while some complexes are thought to act via reduction of the metal center, direct evidence for this intracellular reduction has been elusive. nih.gov Unraveling these mechanisms is critical for developing more effective therapeutic and diagnostic agents.
In chemical transformations, bis(thiosemicarbazone) complexes are emerging as catalysts. For instance, nickel complexes have been studied as electrocatalysts for the hydrogen evolution reaction (HER). researchgate.net Mechanistic studies suggest that the ligand is not merely a spectator but actively participates in the catalytic cycle, either as a site for protonation or reduction. researchgate.net DFT calculations have been employed to probe potential intermediates in oxidation reactions of iron(II) bis-thiosemicarbazone complexes, suggesting the formation of Fe(III) superoxo and hydroperoxo species. rsc.org A major challenge is to experimentally detect and characterize these transient, low-concentration intermediates to confirm the proposed mechanistic pathways.
Expanding Applications in Advanced Materials Science and Nanoscience beyond Current Scopes
The unique coordination chemistry and electronic properties of bis(thiosemicarbazone) complexes make them highly attractive for applications in materials science and nanoscience, an area with vast potential for growth.
One promising direction is the development of novel sensors. The ability of bis(thiosemicarbazone) ligands to chelate heavy metal ions, coupled with the potential for chromogenic or fluorogenic responses upon binding, makes them excellent candidates for chemical sensors. mdpi.com For example, azulene-based bis(thiosemicarbazones) have been investigated for the recognition of toxic metal cations like Hg²⁺. mdpi.com Future work will focus on enhancing the selectivity and sensitivity of these sensors and integrating them into practical devices.
Another expanding area is the creation of functional nanomaterials. Bis(thiosemicarbazone) ligands can be anchored onto the surface of nanoparticles, such as silica-coated iron oxide (Fe₃O₄@SiO₂), to create materials with specific functionalities. researchgate.net These modified nanoparticles can be used as high-performance, magnetically separable adsorbents for the removal of pollutants like palladium(II) from water. researchgate.net The challenge lies in developing robust methods for surface functionalization and scaling up the production of these advanced materials.
Furthermore, the integration of bis(thiosemicarbazone) complexes into metal-organic frameworks (MOFs) or coordination polymers is a largely unexplored but promising field. The bridging capabilities of these ligands could be harnessed to build porous materials for gas storage, separation, or heterogeneous catalysis. The synthesis of a Zn(II) coordination polymer with a thiosemicarbazone of glyoxylic acid demonstrates the feasibility of this approach. nih.gov The primary unresolved challenge is to gain predictive control over the resulting network topology and pore characteristics by designing ligands with appropriate geometry and connectivity.
Q & A
Basic: How to design experiments to assess Bisthiosemi's stability under varying conditions?
Answer:
Begin by identifying critical environmental factors (e.g., pH, temperature, light exposure) using a factorial design approach. Implement control groups and triplicate measurements to ensure reliability. Employ spectroscopic techniques (e.g., NMR, UV-Vis) and chromatographic methods (HPLC) to monitor degradation kinetics and byproduct formation. Document experimental protocols meticulously, including reagent purity, instrument calibration, and data normalization procedures, to ensure reproducibility .
Table 1: Example Stability Testing Parameters
| Factor | Levels Tested | Analytical Method | Key Metrics |
|---|---|---|---|
| pH | 3.0, 7.0, 11.0 | UV-Vis Spectroscopy | Absorbance at λₘₐₓ |
| Temperature | 25°C, 37°C, 50°C | HPLC (C18 column) | Retention time, peak area |
Advanced: How to resolve contradictions between computational models and experimental data on this compound's reactivity?
Answer:
Systematically cross-validate computational predictions (e.g., DFT calculations for reaction pathways) with experimental data (e.g., kinetic isotope effects, activation energy measurements). Use sensitivity analysis to identify parameters (e.g., solvent effects, transition-state approximations) contributing to discrepancies. Incorporate Bayesian statistical frameworks to quantify uncertainty in both models and experimental datasets .
Basic: What are effective literature review strategies for identifying gaps in this compound research?
Answer:
Leverage keyword mapping tools (e.g., PubMed’s MeSH terms, SciFinder descriptors) with terms like "this compound synthesis," "chelation behavior," and "spectroscopic characterization." Filter results by publication date (last 5 years) and study type (primary research). Use citation tracking to identify seminal papers and contrasting findings. Prioritize journals with high impact factors in coordination chemistry and bioinorganic disciplines .
Advanced: Methodological approaches for validating this compound's mechanism of action in catalytic processes.
Answer:
Combine in situ techniques (e.g., stopped-flow spectroscopy, XAS) to monitor intermediate species during catalysis. Perform kinetic isotope effect (KIE) studies to distinguish rate-determining steps. Validate using isotopic labeling (e.g., ¹⁵N or ³⁴S) paired with mass spectrometry. Cross-reference results with theoretical models (e.g., Marcus theory for electron transfer) .
Basic: How to optimize synthesis protocols for this compound to improve yield?
Answer:
Employ Design of Experiments (DoE) methodologies, varying parameters such as solvent polarity (e.g., DMF vs. THF), stoichiometric ratios, and reaction time. Use response surface modeling to identify optimal conditions. Characterize intermediates via FTIR and elemental analysis to confirm reaction progression. Report yields with error margins (±5%) and purity thresholds (e.g., ≥95% by HPLC) .
Advanced: Statistical methods for analyzing dose-response relationships in this compound bioactivity studies.
Answer:
Apply nonlinear regression models (e.g., Hill equation, log-logistic curves) to fit dose-response data. Use Akaike’s Information Criterion (AIC) to compare model fits. Address heteroscedasticity via weighted least squares. For multiplex assays (e.g., cytotoxicity and enzyme inhibition), employ multivariate ANOVA with post-hoc corrections (e.g., Bonferroni) .
Basic: Best practices for documenting this compound characterization data to ensure reproducibility.
Answer:
Include raw spectral data (e.g., NMR chemical shifts, IR peaks) in supplementary materials with instrument specifications (e.g., magnetic field strength for NMR). Provide crystallization conditions (solvent system, temperature) for X-ray diffraction studies. Annotate chromatograms with integration parameters and baseline correction methods .
Advanced: Integrating spectroscopic and chromatographic data to confirm this compound's structural integrity.
Answer:
Correlate 2D NMR (e.g., HSQC, HMBC) data with high-resolution mass spectrometry (HRMS) to confirm molecular connectivity. Use tandem MS/MS to validate fragmentation patterns. For purity, overlay HPLC traces with spiked standards and calculate peak homogeneity indices (>99%). Address discrepancies by repeating analyses under orthogonal conditions (e.g., alternative mobile phases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
